Product packaging for 2-(6-Chloropyridin-3-YL)ethanol(Cat. No.:CAS No. 117528-28-6)

2-(6-Chloropyridin-3-YL)ethanol

Cat. No.: B173323
CAS No.: 117528-28-6
M. Wt: 157.6 g/mol
InChI Key: GRVARUXBHWDCML-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)ethanol (CAS 117528-28-6) is a versatile chloropyridine derivative of significant interest in chemical and pharmaceutical research. This compound features both a chloropyridine ring and an ethanol functional group, making it a valuable synthetic intermediate or building block for the construction of more complex molecules . Its molecular formula is C7H8ClNO, and it has a molecular weight of 157.60 . Key physicochemical properties include a calculated boiling point of 280.0±25.0 °C and a density of 1.261±0.06 g/cm³ . It is sparingly soluble in water, with a solubility of approximately 22 g/L at 25 °C . The compound is widely utilized in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structural motif is closely related to intermediates used in the synthesis of compounds targeting the central nervous system and in the production of chiral, enantiomerically pure medications . Furthermore, the 6-chloropyridine structure is a key component in various agrochemicals and corrosion inhibitors, highlighting its broad utility across multiple research fields . The compound requires careful handling and storage under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B173323 2-(6-Chloropyridin-3-YL)ethanol CAS No. 117528-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVARUXBHWDCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555441
Record name 2-(6-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-28-6
Record name 2-(6-Chloropyridin-3-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 2-(6-Chloropyridin-3-YL)ethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical synthesis applications. The guide compiles essential data, including molecular information and appearance, and outlines standard experimental protocols for the determination of key physical characteristics. A 2D structural diagram is also provided for visual reference.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of the chloro- and ethanol- groups on the pyridine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physical Properties

PropertyValueSource(s)
CAS Number 117528-28-6[1][2][3]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][4]
Appearance Colorless liquid[3]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
SMILES ClC1=CC=C(CCO)C=N1[1]
Storage Inert atmosphere, 2-8°C[1]

Experimental Protocols for Physical Property Determination

While specific experimental data for some physical properties of this compound are not publicly available, this section outlines the standard methodologies that can be employed for their determination.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[5] A pure crystalline solid typically exhibits a sharp melting point, melting completely over a narrow temperature range.[5]

General Protocol:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus.[5]

  • The sample is heated gradually, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] This property is a key characteristic of a liquid's identity and purity.[5][7]

General Protocol (Simple Distillation Method): [7]

  • A sample of the liquid (e.g., 10 mL) is placed in a round-bottom flask with a few boiling chips.

  • A simple distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[7]

  • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.[7]

Density Measurement

The density of a liquid is its mass per unit volume and is a useful physical property for identification and for assessing intermolecular packing.[4][8]

General Protocol (Digital Density Meter):

  • A digital density meter, which often utilizes an oscillating U-tube, is calibrated.[9]

  • A small sample of the liquid is introduced into the instrument.

  • The instrument measures the frequency of oscillation of the U-tube containing the sample, which corresponds to the density of the liquid.[9]

  • The density reading is provided digitally, often at a specific temperature.[9]

Solubility Testing

Solubility is determined by the intermolecular forces between the solute and the solvent.[8] A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.[6]

General Protocol: [1]

  • A small, measured amount of the solute (e.g., a few milligrams) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • The mixture is agitated (e.g., by vortexing) at room temperature to facilitate dissolution.[3]

  • Observations are made to determine if the solid dissolves completely, is partially soluble, or is insoluble.[1]

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, hexane, dichloromethane) to create a solubility profile.[1][6]

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for the experimental determination of these properties. While there are gaps in the publicly available quantitative data for this compound, the methodologies described herein offer a clear path for researchers to obtain this information in a laboratory setting. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.

References

2-(6-Chloropyridin-3-YL)ethanol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and CAS Number

2-(6-Chloropyridin-3-YL)ethanol is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery.

Chemical Structure:

CAS Number: 117528-28-6

Molecular Formula: C₇H₈ClNO

Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and use in synthetic applications.

PropertyValue
Molecular Weight 157.60 g/mol
Physical Form Solid or viscous liquid
Purity Typically ≥96%
Storage Temperature 2-8°C, under inert atmosphere
SMILES ClC1=CC=C(CCO)C=N1

Spectroscopic Data:

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain. The chemical shifts (δ) are influenced by the electronegativity of the chlorine and oxygen atoms and the aromatic ring currents.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals corresponding to the five unique carbon atoms in the pyridine ring and the two carbons of the ethanol substituent. The carbon attached to the chlorine atom and the carbon bearing the hydroxyl group are expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands typical for its functional groups. Key expected absorptions include:

  • A broad O-H stretching band around 3300 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000 cm⁻¹.

  • C-O stretching vibration in the region of 1050-1150 cm⁻¹.

  • C=N and C=C stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable carboxylic acid derivative, such as ethyl 6-chloronicotinate.

Logical Workflow for Synthesis:

G start Ethyl 6-chloronicotinate reaction Reduction Reaction in an appropriate solvent (e.g., THF, Ethanol) start->reaction reductant Reducing Agent (e.g., LiAlH4 or NaBH4) reductant->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product G start This compound modification Chemical Modification (e.g., etherification, oxidation, substitution) start->modification library Library of Novel Derivatives modification->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

In-Depth Technical Guide: Solubility of 2-(6-Chloropyridin-3-YL)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(6-Chloropyridin-3-YL)ethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is essential for optimizing synthetic pathways and ensuring the development of scalable and efficient manufacturing processes.

While specific quantitative data across a wide range of organic solvents is not extensively documented in public sources, the molecular structure of this compound—possessing both a polar hydroxyl group and a moderately polar chloropyridine ring—suggests varied solubility dependent on the solvent's properties.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the solute's hydroxyl and pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions but cannot donate a hydrogen bond.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low solubility is expected, as the overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (vacuum oven, desiccator)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[1]

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1] The time required to reach equilibrium can vary and should be determined by taking measurements at different time points until the concentration remains constant.[1]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

3.3. Quantification of Solute

Two primary methods can be used for quantification:

  • Gravimetric Method:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven. The temperature should be kept well below the solvent's boiling point and the solute's melting point to avoid degradation.

    • Once the solvent is completely removed, place the vial in a desiccator to cool and then weigh it.

    • The mass of the dissolved solute is determined by the difference in weight.

  • Chromatographic Method (HPLC - Recommended for Higher Accuracy):

    • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions with a suitable HPLC method (e.g., reversed-phase with UV detection).

    • Dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by accounting for the dilution factor.

3.4. Data Presentation

All quantitative data should be compiled into a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Solvent AXX.XDataData
Solvent BXX.XDataData
Solvent CXX.XDataData
............

Visualized Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method.

G prep Preparation of Slurry (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaker, 24-72h) prep->equil sample Sampling & Filtration (Supernatant, 0.45 µm filter) equil->sample quant Quantification sample->quant grav Gravimetric Analysis (Solvent Evaporation & Weighing) quant->grav Method 1 hplc HPLC Analysis (Calibration Curve) quant->hplc Method 2 report Report Solubility (g/100mL or mol/L) grav->report hplc->report

Caption: Workflow for determining solubility via the isothermal shake-flask method.

4.2. Logical Flow for Solvent Selection

This diagram provides a logical framework for selecting appropriate solvents for solubility testing based on the physicochemical properties of the solute and solvent.

G start Analyze Solute Structure This compound polar_groups Identify Polar Groups: -OH (H-bond donor/acceptor) -N= (H-bond acceptor) -Cl (Polar) start->polar_groups select_solvent Select Solvent Class polar_groups->select_solvent protic Polar Protic (e.g., Ethanol, Methanol) select_solvent->protic H-Bonding Potential aprotic Polar Aprotic (e.g., Acetone, DMF) select_solvent->aprotic Dipole-Dipole Interaction nonpolar Nonpolar (e.g., Toluene, Hexane) select_solvent->nonpolar van der Waals Forces prediction Predict Solubility protic->prediction High aprotic->prediction Moderate nonpolar->prediction Low

References

Spectroscopic Analysis of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 2-(6-chloropyridin-3-yl)ethanol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic values based on the analysis of its functional groups and data from analogous compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HH-2 (Pyridinyl)
~7.7Doublet of Doublets1HH-4 (Pyridinyl)
~7.3Doublet1HH-5 (Pyridinyl)
~3.8Triplet2H-CH₂-OH
~2.8Triplet2HAr-CH₂-
VariableSinglet (broad)1H-OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~150C-6 (Pyridinyl)
~149C-2 (Pyridinyl)
~139C-4 (Pyridinyl)
~135C-3 (Pyridinyl)
~124C-5 (Pyridinyl)
~60-CH₂-OH
~35Ar-CH₂-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1470Medium-StrongC=C and C=N stretch (pyridine ring)
~1250Medium-StrongC-O stretch (alcohol)
~1100Medium-StrongC-Cl stretch

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
157/159Molecular ion (M⁺) peak with characteristic 3:1 ratio for chlorine isotopes
126[M - CH₂OH]⁺
122[M - Cl]⁺
92[M - Cl - CH₂O]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer.[1][2] The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.[1][2]

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The signals are integrated to determine the relative number of protons.

1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The setup is similar to that for ¹H NMR, involving locking and shimming.[1][3]

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A greater number of scans is necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.[1]

  • Data Processing: The acquired FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, baseline correction, and referencing).

Infrared (IR) Spectroscopy

2.1. Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[6] For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.[6]

  • Background Collection: A background spectrum of the empty ATR crystal is collected to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Analysis: The sample spectrum is then recorded. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a small distance into the sample, and the absorption of this wave is measured.[7][8][9]

  • Data Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.1. Electron Ionization (EI)-MS

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.[10][11] For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12][13] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). This is a "hard" ionization technique that often leads to fragmentation of the molecular ion.[11][12][13]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) or Direct Application (for IR/MS) Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (EI-MS) Dissolution->MS Processing Fourier Transform (NMR/IR) Signal Processing NMR->Processing IR->Processing Interpretation Spectral Interpretation & Structure Elucidation MS->Interpretation Processing->Interpretation

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Material Safety of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-(6-Chloropyridin-3-YL)ethanol (CAS No. 117528-28-6). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from available supplier data, safety data sheets of structurally related compounds, and toxicological studies of analogous chemical classes. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 117528-28-6Supplier Data
Molecular Formula C₇H₈ClNOCalculated
Molecular Weight 157.60 g/mol Calculated
Appearance Colorless liquidSupplier Data[1]
Purity ≥99%Supplier Data[1]
Boiling Point Estimated >200 °CExtrapolation
Melting Point Not available-
Solubility Expected to be soluble in organic solventsChemical Structure
Storage Temperature 2-8°CSupplier Data

Hazard Identification and Precautionary Measures

Based on supplier information and data from related chloropyridine compounds, this compound is considered a hazardous substance.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

Precautionary Statements:

CategoryStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264: Wash skin thoroughly after handling.[2]
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P330: Rinse mouth.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological and Ecotoxicological Information

Specific toxicological and ecotoxicological data for this compound are not available. The information below is extrapolated from studies on o-chloropyridine and general knowledge of chloropyridine derivatives.

EndpointDataSpecies
Acute Oral Toxicity (LD50) For o-chloropyridine: 110 mg/kg.[2] It is anticipated that this compound has moderate acute oral toxicity.Mouse[2]
Acute Dermal Toxicity (LD50) For o-chloropyridine: 48 mg/kg.[2] Dermal absorption may be a significant route of exposure.Rabbit[2]
Skin Irritation Causes skin irritation.[2]-
Eye Irritation Causes serious eye irritation.[2]-
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[2]-
Carcinogenicity No data available. However, some pyridine derivatives are under investigation for potential carcinogenic effects.[2]-
Ecotoxicity No data available. Chloropyridine derivatives can be toxic to aquatic life. Discharge into the environment should be avoided.-

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the essential safety measures for handling and storing this compound in a research laboratory setting.

G cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal storage Store at 2-8°C in a tightly sealed container ventilation_storage Well-ventilated, dry area storage->ventilation_storage fume_hood Work in a certified chemical fume hood incompatibles Away from strong oxidizing agents and acids ventilation_storage->incompatibles ppe Wear appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat fume_hood->ppe avoid_inhalation Avoid generating and inhaling vapors or aerosols ppe->avoid_inhalation hygiene Wash hands thoroughly after handling avoid_inhalation->hygiene evacuate Evacuate immediate area ventilate_spill Ensure adequate ventilation evacuate->ventilate_spill absorb Absorb with inert material (e.g., vermiculite, sand) ventilate_spill->absorb collect Collect in a sealed container for disposal absorb->collect waste_container Collect waste in a designated, labeled container disposal_regulations Dispose of in accordance with local, state, and federal regulations waste_container->disposal_regulations handling handling spill spill disposal disposal G start Start: 2-(6-Chloropyridin-3-yl)acetic acid or its ethyl ester dissolve Dissolve starting material in an anhydrous ether solvent (e.g., THF) under inert atmosphere (N2 or Ar) start->dissolve cool Cool the solution to 0°C in an ice bath dissolve->cool add_reducing_agent Slowly add a solution of a reducing agent (e.g., LiAlH4 in THF) dropwise cool->add_reducing_agent stir Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours add_reducing_agent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Cool the reaction to 0°C and quench by sequential dropwise addition of water, 15% NaOH (aq), and water monitor->quench filter Filter the resulting suspension through celite and wash the filter cake with the reaction solvent quench->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product by column chromatography on silica gel concentrate->purify end_product End Product: this compound purify->end_product G compound This compound (or its active metabolite) binding Binds to nAChR compound->binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Nervous System binding->nAChR channel_opening Persistent opening of ion channel binding->channel_opening ion_influx Continuous influx of Na+ ions channel_opening->ion_influx depolarization Membrane depolarization and overstimulation of neuron ion_influx->depolarization paralysis Paralysis depolarization->paralysis death Death of Insect paralysis->death

References

An In-depth Technical Guide to 2-(6-Chloropyridin-3-YL)ethanol for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties of 2-(6-Chloropyridin-3-YL)ethanol, a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical characteristics, spectroscopic data, and potential synthetic applications, offering valuable insights for researchers in drug discovery and development.

Core Properties and Data

This compound, with the CAS number 117528-28-6, is a substituted pyridine derivative. Its structure, featuring a reactive chlorine atom and a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules.[1]

Physical and Chemical Properties
PropertyValueSource
CAS Number 117528-28-6[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Physical Form Solid or viscous liquid
Storage Conditions Inert atmosphere, 2-8°C[1]
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, and triplets for the two methylene groups of the ethanol side chain, with the methylene group attached to the hydroxyl showing a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2850-3100 cm⁻¹. A C-O stretching band would be expected in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

Potential Synthetic Workflow

Synthesis_Workflow start 6-Chloronicotinic acid ester Methyl 6-chloronicotinate start->ester Esterification (MeOH, H+) intermediate Methyl 2-(6-chloropyridin-3-yl)acetate ester->intermediate Homologation (e.g., Arndt-Eistert) product This compound intermediate->product Reduction (e.g., LiAlH4)

Caption: Plausible synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the chloro-substituted pyridine ring.

  • Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

  • Chloro-substituted Pyridine Ring: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides. The pyridine nitrogen also provides a site for N-alkylation or N-oxidation.

This dual reactivity makes this compound a valuable intermediate in the synthesis of pharmaceuticals. For instance, analogous bromo-substituted pyridinylethanol derivatives are utilized as precursors for the synthesis of pyrazolo[1,5-a]pyridine scaffolds, which are known to exhibit a range of biological activities.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols for this compound, the following are hypothetical experimental procedures based on standard organic synthesis methodologies for similar compounds.

Protocol 1: Oxidation of this compound to 2-(6-Chloropyridin-3-yl)acetaldehyde

Objective: To synthesize the corresponding aldehyde via oxidation of the primary alcohol.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired aldehyde.

Protocol 2: Etherification of this compound (Williamson Ether Synthesis)

Objective: To synthesize an ether derivative by reacting the alcohol with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Drug Development

While there is no direct evidence of this compound itself being biologically active, its structural motifs are present in many pharmacologically active compounds. Substituted pyridines are a common feature in drugs targeting a variety of signaling pathways. The ethanol side chain provides a handle for further chemical modifications to optimize binding to biological targets.

For example, derivatives of this compound could potentially be explored as inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The synthesis of a library of compounds derived from this compound could be a viable strategy in a drug discovery program.

Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (e.g., Etherification, Esterification, SNAr) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for drug discovery utilizing this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its key properties and synthetic potential based on available information and established chemical principles. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel therapeutics.

References

2-(6-Chloropyridin-3-YL)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(6-Chloropyridin-3-YL)ethanol

This technical guide provides a detailed overview of the chemical properties and a representative synthetic protocol for this compound, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Properties

This compound is a substituted pyridine derivative. Its molecular structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [1]
CAS Number 117528-28-6[1][2][3]
Canonical SMILES C1=CN=C(C=C1CCO)Cl[1]
MDL Number MFCD15526719[1][2]

Representative Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • Starting material (e.g., a corresponding 6-chloropyridine-3-yl derivative)

  • Appropriate reagents for the chosen synthetic route (e.g., reducing agents, organometallic reagents)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel)

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography apparatus)

Experimental Procedure (Hypothetical):

  • Reaction Setup: A dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with the starting material and an anhydrous solvent.

  • Reagent Addition: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the reagent.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like this compound.

G Generalized Synthetic Workflow A Reaction Setup (Starting Material + Solvent) B Reagent Addition (Controlled Temperature) A->B 1 C Reaction Monitoring (TLC / LC-MS) B->C 2 D Quenching C->D 3 E Aqueous Workup & Extraction D->E 4 F Drying & Solvent Removal E->F 5 G Purification (Column Chromatography) F->G 6 H Pure Product G->H 7

Caption: A generalized workflow for chemical synthesis.

References

A Comprehensive Technical Review of 2-(6-Chloropyridin-3-YL)ethanol: Synthesis, Potential Biological Activities, and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed research on 2-(6-Chloropyridin-3-YL)ethanol is limited. This technical guide provides a comprehensive overview based on available data for the compound and closely related structural analogs. Information inferred from related compounds is explicitly noted.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The subject of this review, this compound, is a functionalized pyridine derivative whose specific properties are not extensively documented in publicly available research. However, by examining its structural motifs—a 6-chloropyridine core and an ethanol substituent—we can infer its potential chemical reactivity, biological profile, and pharmacological significance. This guide aims to provide a detailed technical overview of this compound, drawing upon data from analogous compounds to illuminate its potential applications and guide future research.

The 6-chloropyridine moiety is a common feature in various biologically active molecules, including neonicotinoid insecticides like acetamiprid, which act as agonists at nicotinic acetylcholine receptors.[1] The ethanol group, a versatile functional handle, can be readily modified to produce a range of derivatives, making this compound an attractive building block for chemical synthesis.

This review will cover the inferred synthesis, potential biological activities, and pharmacological considerations for this compound, supported by data from related pyridine and chloropyridine derivatives.

Synthesis and Characterization

A potential synthetic pathway could involve the reduction of a carboxylic acid or ester derivative of 6-chloropyridine. For instance, a two-step reduction of 6-chloronicotinic acid would yield the target compound.

Synthetic Pathway 6-Chloronicotinic acid 6-Chloronicotinic acid Intermediate_Ester 6-Chloronicotinic acid ethyl ester 6-Chloronicotinic acid->Intermediate_Ester Esterification (Ethanol, Acid catalyst) Target_Compound This compound Intermediate_Ester->Target_Compound Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a hypothetical procedure for the synthesis of this compound, adapted from the synthesis of the closely related (2-Chloro-3-pyridinyl)methanol.[2]

Step 1: Esterification of 6-Chloronicotinic Acid

  • To a stirred solution of 6-chloronicotinic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester of 6-chloronicotinic acid.

Step 2: Reduction of the Ester to the Alcohol

  • Prepare a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

  • Slowly add a solution of the ethyl ester of 6-chloronicotinic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

Potential Biological Activities

The biological activities of this compound have not been explicitly reported. However, based on the activities of other chloropyridine derivatives, we can infer several potential areas of interest.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 6-chloropyridine derivatives.[3][4] For instance, a series of 6-chloro-pyridin-2-yl-amine derivatives showed good to moderate antimicrobial activity against various pathogenic strains.[3][4]

Table 1: Inferred Potential Antimicrobial Activity Profile

Class of Organism Potential Activity Rationale based on Analogs
Gram-positive BacteriaModerate to GoodDerivatives of 6-chloropyridine have shown efficacy against strains like Bacillus subtilis and Staphylococcus aureus.[4]
Gram-negative BacteriaModerateSome 6-chloropyridine compounds have demonstrated activity against Escherichia coli.[4]
FungiModerateAntifungal activity against strains such as Fusarium oxysporum has been reported for related compounds.[4]
Insecticidal Activity

The 6-chloro-3-pyridinylmethyl moiety is a key pharmacophore in several neonicotinoid insecticides, including acetamiprid.[1] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. It is plausible that this compound or its derivatives could exhibit insecticidal properties.

Insecticidal_MoA cluster_synapse Insect Synapse nAChR Nicotinic Acetylcholine Receptor (nAChR) Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Activates Excitation Continuous Excitation Postsynaptic_Neuron->Excitation Compound This compound (or derivative) Compound->nAChR Binds to Acetylcholine Acetylcholine Acetylcholine->nAChR Natural Ligand Paralysis Paralysis & Death Excitation->Paralysis

Caption: Hypothetical mechanism of insecticidal action.

Pharmacological Considerations and Potential Signaling Pathways

Given the structural similarity to neuroactive compounds, this compound and its derivatives could potentially interact with various targets in the central nervous system (CNS). Chloropyridines are known to be used in the synthesis of CNS drugs.[5]

Derivatives of pyridine are also known to exhibit a wide range of pharmacological activities, including anticancer and antiviral effects.[6][7] The presence of the reactive ethanol group allows for further chemical modification, which could lead to the development of compounds with therapeutic potential.

Drug_Development_Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Screening High-Throughput Screening (e.g., Anticancer, Antiviral) Derivatization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Potential workflow for drug discovery.

Data Summary

Due to the lack of specific studies on this compound, quantitative data is not available. The following table summarizes the types of quantitative data that should be collected in future studies to fully characterize this compound.

Table 2: Desired Quantitative Data for Future Research

Category Data Point Significance
Synthesis Reaction Yield (%)Efficiency of the synthetic route.
Purity (%)Quality of the synthesized compound.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Potency against various microbial strains.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)Cidal vs. static activity.
Insecticidal Activity LC50 / LD50Lethal concentration/dose for target insects.
Pharmacology IC50 / EC50Potency against specific biological targets.
In vivo efficacyTherapeutic effect in animal models.
Pharmacokinetic parameters (ADME)Absorption, Distribution, Metabolism, and Excretion profile.
Toxicology Cytotoxicity (CC50)In vitro toxicity against cell lines.
Acute/Chronic ToxicityIn vivo toxicity profile.

Conclusion and Future Directions

While direct research on this compound is currently scarce, this comprehensive review, based on data from structurally related compounds, highlights its potential as a valuable molecule for further investigation. Its inferred synthetic accessibility and the known biological activities of the 6-chloropyridine scaffold suggest that this compound and its derivatives could be promising candidates for applications in agrochemicals and pharmaceuticals.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route for this compound and thoroughly characterizing the compound.

  • Systematically screening the compound and a library of its derivatives for a wide range of biological activities, including antimicrobial, insecticidal, anticancer, and antiviral properties.

  • Investigating the mechanism of action for any identified biological activities to understand the underlying signaling pathways.

  • Conducting structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to guide the design of more potent and selective analogs.

The exploration of this compound represents an opportunity to expand the chemical space of bioactive pyridine derivatives and potentially uncover novel compounds with significant practical applications.

References

The Synthetic Versatility of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the significant, yet often indirect, research applications of 2-(6-Chloropyridin-3-YL)ethanol. While direct biological activity of this compound is not extensively documented, its pivotal role as a versatile synthetic intermediate positions it as a molecule of considerable interest in the fields of agrochemistry and medicinal chemistry. This document provides an in-depth overview of its utility, focusing on its application in the synthesis of potent insecticides and its potential as a scaffold for novel therapeutic agents.

Core Application: A Gateway to Neonicotinoid Insecticides

The primary and most well-established application of this compound lies in its role as a precursor to the chloropyridinyl methyl moiety, a critical pharmacophore in a major class of insecticides known as neonicotinoids. These insecticides are highly effective against a wide range of sucking insects and act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.

A key intermediate in the synthesis of several neonicotinoids is 2-chloro-5-(chloromethyl)pyridine. This compound serves as a direct precursor to this intermediate through a straightforward chlorination reaction.

Synthetic Pathway to Neonicotinoids

The synthetic workflow from this compound to the widely used insecticide Acetamiprid is a prime example of its utility. The pathway involves the conversion of the ethanol to the corresponding chloride, followed by reaction with N-methyl-N'-cyanoacetamidine.

Synthetic_Pathway_to_Acetamiprid This compound This compound 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine This compound->2-Chloro-5-(chloromethyl)pyridine SOCl2 or other chlorinating agent N-(6-chloro-3-pyridylmethyl)\n-N-methyl-N'-cyanoacetamidine\n(Acetamiprid) N-(6-chloro-3-pyridylmethyl) -N-methyl-N'-cyanoacetamidine (Acetamiprid) 2-Chloro-5-(chloromethyl)pyridine->N-(6-chloro-3-pyridylmethyl)\n-N-methyl-N'-cyanoacetamidine\n(Acetamiprid) N-methyl-N'-cyanoacetamidine, Base

Synthetic workflow from this compound to Acetamiprid.
Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from this compound (General Procedure)

This protocol describes a general method for the chlorination of the primary alcohol.

  • Reagents: this compound, thionyl chloride (SOCl₂), and an appropriate inert solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve this compound in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring it over ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or distillation to obtain pure 2-chloro-5-(chloromethyl)pyridine.[1]

Protocol 2: Synthesis of Acetamiprid

This protocol outlines the subsequent reaction to form Acetamiprid.

  • Reagents: 2-Chloro-5-(chloromethyl)pyridine, N-methyl-N'-cyanoacetamidine, a suitable base (e.g., potassium carbonate), and a solvent such as acetonitrile or ethanol.

  • Procedure:

    • Combine 2-chloro-5-(chloromethyl)pyridine, N-methyl-N'-cyanoacetamidine, and the base in the chosen solvent.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield Acetamiprid.[2]

Quantitative Data: Insecticidal Activity

The end-products derived from the this compound scaffold exhibit potent insecticidal activity. The following table summarizes the lethal concentration (LC50) values for some prominent neonicotinoids against various insect pests.

InsecticideTarget PestLC50 ValueReference
AcetamipridAphis gossypii (Cotton aphid)4.7 µg/L (7-day)[3]
ImidaclopridDiaphorina citri (Asian citrus psyllid)2500 ng/g of plant tissue[4]
ThiamethoxamDiaphorina citri (Asian citrus psyllid)1100 ng/g of plant tissue[4]
DinotefuranDiaphorina citri (Asian citrus psyllid)5500 ng/g of plant tissue[4]

Potential in Medicinal Chemistry: A Scaffold for CNS-Active Agents

Beyond agrochemicals, the chloropyridinyl moiety is a recognized pharmacophore in medicinal chemistry, particularly for targeting receptors in the central nervous system. The structural similarity of neonicotinoids to nicotine underlies their interaction with nAChRs. This provides a rationale for exploring derivatives of this compound as potential modulators of neuronal nAChRs for therapeutic applications.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Both agonists and antagonists of nAChRs are of therapeutic interest. The 6-chloropyridin-3-yl scaffold has been utilized in the development of ligands for these receptors.

Application in PET Imaging Ligand Synthesis

A closely related analogue, 2-chloro-5-(2-fluoroethyl)pyridine, has been used in the synthesis of Positron Emission Tomography (PET) imaging ligands for the tau protein, which is implicated in Alzheimer's disease. This highlights the potential of the core structure derived from this compound in the development of diagnostic tools for neurodegenerative diseases.

PET_Ligand_Synthesis This compound This compound 2-Chloro-5-(2-fluoroethyl)pyridine 2-Chloro-5-(2-fluoroethyl)pyridine This compound->2-Chloro-5-(2-fluoroethyl)pyridine Fluorination PET Imaging Ligand\n(for Tau Protein) PET Imaging Ligand (for Tau Protein) 2-Chloro-5-(2-fluoroethyl)pyridine->PET Imaging Ligand\n(for Tau Protein) Multi-step synthesis

Conceptual pathway for PET ligand synthesis.
Quantitative Data: Receptor Binding Affinity

The following table presents binding affinity data for compounds containing the chloropyridinyl moiety at different nAChR subtypes. This data underscores the potential for developing subtype-selective ligands based on this scaffold.

Compound ClassnAChR SubtypeBinding Affinity (Ki or IC50)Reference
(S)-Quinuclidine-triazole Analogsα3β4Ki = 2.28 - 3.18 nM[5]
Aristoquinoline Derivativesα3β4IC50 = 0.43 µM[6]
Imidacloprid AnalogsDrosophila nAChRIC50 = 0.7 - 38 nM[7]

Conclusion

While this compound may not be a frontline bioactive molecule, its significance as a synthetic building block is undeniable. Its straightforward conversion to key intermediates for neonicotinoid insecticides has cemented its place in agrochemical synthesis. Furthermore, the inherent pharmacophoric nature of the chloropyridinyl group opens avenues for its application in medicinal chemistry, particularly in the design of CNS-active compounds and diagnostic agents. The synthetic pathways and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate.

References

Navigating the Stability and Storage of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(6-Chloropyridin-3-YL)ethanol, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the integrity and proper handling of this compound.

Chemical Profile and General Stability

This compound is a solid or viscous liquid that is chemically stable under standard ambient conditions (room temperature). However, as with many chlorinated organic compounds, specific storage and handling procedures are crucial to prevent degradation and ensure experimental reproducibility. The primary concerns for stability are exposure to high temperatures, light, and incompatible materials.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets and product information from various suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, light-resistant containerTo protect from moisture and light-induced degradation.
Location Dry, well-ventilated areaTo prevent moisture uptake and ensure a safe storage environment.
Avoidances Heat, sparks, open flames, and strong oxidizing agentsThe compound is flammable and can react with strong oxidizers.

In-depth Stability Considerations and Potential Degradation Pathways

While specific kinetic data for the degradation of this compound is not extensively published, an understanding of its chemical structure—a chloropyridine ring and a primary alcohol—allows for the prediction of potential degradation pathways.

Hypothetical Degradation Pathways:

  • Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, 2-(6-chloropyridin-3-yl)acetaldehyde and 2-(6-chloropyridin-3-yl)acetic acid, respectively. This process can be accelerated by the presence of oxidizing agents or exposure to air and light.

  • Hydrolysis: While the chlorine atom on the pyridine ring is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to its hydrolysis, forming the corresponding hydroxypyridine derivative.

  • Photodegradation: Aromatic and chlorinated compounds can be susceptible to degradation upon exposure to UV or visible light. This could involve complex reactions, including dechlorination or polymerization.

  • Thermal Decomposition: At elevated temperatures, as in the case of a fire, decomposition can occur, leading to the formation of toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Below is a diagram illustrating a potential degradation pathway for this compound.

G Potential Degradation Pathways A This compound B 2-(6-Chloropyridin-3-YL)acetaldehyde A->B Oxidation D 2-(6-Hydroxypyridin-3-YL)ethanol A->D Hydrolysis (harsh conditions) C 2-(6-Chloropyridin-3-YL)acetic acid B->C Further Oxidation

A diagram of potential degradation pathways.

Experimental Protocols: A Framework for Stability Testing

Currently, there are no publicly available, detailed experimental protocols specifically for the stability testing of this compound. However, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

A. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Protocol Outline:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

G Forced Degradation Workflow cluster_0 Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->Analysis Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Start Prepare Sample Solutions and Solid Samples Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradation Products & Validate Method Analysis->End

A workflow for forced degradation studies.

B. Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on at least one batch of the compound packaged in the proposed container closure system.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 2-8°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

The samples should be tested for appearance, assay, and degradation products at each time point.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, proper handling procedures and personal protective equipment are mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Understanding its potential degradation pathways is crucial for the development of stability-indicating analytical methods and for ensuring the quality of research and development outcomes. The implementation of a rigorous stability testing program, guided by ICH principles, is strongly recommended to fully characterize the stability profile of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Chloropyridin-3-YL)ethanol from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-(6-chloropyridin-3-yl)ethanol, a valuable building block in medicinal chemistry, starting from 3-methylpyridine. The synthesis involves a three-step reaction sequence: chlorination of the pyridine ring, radical bromination of the methyl group, and a subsequent Grignard reaction with ethylene oxide to introduce the hydroxyethyl moiety. This protocol includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated pyridine ring and a primary alcohol functional group, allows for diverse subsequent chemical modifications. The following protocol outlines a reliable method for its preparation from the readily available starting material, 3-methylpyridine (also known as 3-picoline).

Overall Synthetic Pathway

The synthesis of this compound from 3-methylpyridine is accomplished through the following three main steps:

  • Chlorination of 3-Methylpyridine: This step introduces a chlorine atom onto the pyridine ring, primarily yielding a mixture of isomers, from which the desired 2-chloro-5-methylpyridine is isolated.

  • Radical Bromination: The methyl group of 2-chloro-5-methylpyridine is then subjected to radical bromination to yield 2-chloro-5-(bromomethyl)pyridine.

  • Grignard Reaction and Ethoxylation: The final step involves the formation of a Grignard reagent from 2-chloro-5-(bromomethyl)pyridine, which then reacts with ethylene oxide to afford the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylpyridine

This procedure is adapted from industrial methods for the chlorination of 3-picoline, which often result in a mixture of chlorinated isomers.[1][2]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Catalyst (optional, e.g., Pd/C for hydrodechlorination of undesired isomers)[2]

  • Nitrogen gas (N₂)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a suitable reactor equipped with a gas inlet, a condenser, and a stirrer, dissolve 3-methylpyridine in an inert solvent like carbon tetrachloride.

  • Purge the reactor with nitrogen gas.

  • Introduce chlorine gas into the solution at a controlled rate while maintaining the reaction temperature, typically between 20-50°C. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress using Gas Chromatography (GC) until the desired level of conversion is achieved. The reaction will produce a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[2]

  • After the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove any excess chlorine.

  • Wash the reaction mixture with an aqueous solution of sodium hydroxide to neutralize any HCl formed and remove unreacted chlorine.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude product is a mixture of isomers. Isolate 2-chloro-5-methylpyridine by fractional distillation under reduced pressure.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-methylpyridine

ParameterValue
Starting Material3-Methylpyridine
ReagentChlorine Gas
SolventCarbon Tetrachloride
Reaction Temperature20-50°C
Typical YieldVariable (depends on separation efficiency)
Purification MethodFractional Distillation
Step 2: Synthesis of 2-Chloro-5-(bromomethyl)pyridine

This step involves a free radical halogenation of the methyl group of 2-chloro-5-methylpyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Filtration setup

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine, N-bromosuccinimide, and a catalytic amount of AIBN.

  • Add dry carbon tetrachloride as the solvent.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Remove it by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can be purified further by recrystallization or chromatography if necessary.

Table 2: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-(bromomethyl)pyridine

ParameterValue
Starting Material2-Chloro-5-methylpyridine
ReagentN-Bromosuccinimide (NBS)
InitiatorAzobisisobutyronitrile (AIBN)
SolventCarbon Tetrachloride
Reaction TemperatureReflux (~77°C)
Typical Yield70-85%
Purification MethodFiltration and Recrystallization/Chromatography
Step 3: Synthesis of this compound

This final step involves the formation of a Grignard reagent followed by its reaction with ethylene oxide.

Materials:

  • 2-Chloro-5-(bromomethyl)pyridine

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

  • Chromatography setup

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of 2-chloro-5-(bromomethyl)pyridine in anhydrous ether or THF.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice-salt bath to -10 to 0°C.

    • Carefully condense a slight excess of ethylene oxide gas into the reaction mixture or add a pre-cooled solution of ethylene oxide in the same anhydrous solvent. This step is highly exothermic and requires careful temperature control.

    • After the addition of ethylene oxide, stir the reaction mixture at low temperature for 1-2 hours, and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Table 3: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material2-Chloro-5-(bromomethyl)pyridine
ReagentsMagnesium, Ethylene Oxide
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0°C to room temperature
Typical Yield50-70%
Purification MethodColumn Chromatography

Visual Workflow

Synthesis_Workflow Start 3-Methylpyridine Step1 Chlorination (Cl2) Start->Step1 Intermediate1 2-Chloro-5-methylpyridine Step2 Radical Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 2-Chloro-5-(bromomethyl)pyridine Step3 1. Grignard Formation (Mg) 2. Reaction with Ethylene Oxide Intermediate2->Step3 FinalProduct This compound Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct

Caption: Synthetic pathway from 3-methylpyridine to this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere.

  • Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with appropriate safety measures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Application Notes: Synthesis and Utility of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(6-Chloropyridin-3-YL)ethanol is a key chemical intermediate possessing a chloropyridine moiety. This structural feature is prevalent in a range of biologically active molecules. The primary application of this compound is in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, where it serves as a crucial building block for constructing the core pharmacophore that interacts with nicotinic acetylcholine receptors (nAChR) in insects.[1][2] Its utility also extends to medicinal chemistry and drug discovery as a precursor for novel therapeutic agents, including derivatives of pyrazolo[1,5-a]pyridine.[3]

Principle of Synthesis

The synthesis protocol detailed below describes the preparation of this compound via the reduction of a carboxylic acid ester, specifically Methyl (6-chloropyridin-3-yl)acetate. This classic transformation is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent. The method is reliable, high-yielding, and a standard procedure in synthetic organic chemistry for converting esters to primary alcohols. Careful control of reaction conditions, particularly temperature and moisture, is critical for ensuring a safe and efficient reaction.

Experimental Protocol: Reduction of Methyl (6-chloropyridin-3-yl)acetate

This protocol outlines the laboratory-scale synthesis of this compound.

1. Materials and Reagents

ReagentFormulaCAS No.SupplierPurityAmount
Methyl (6-chloropyridin-3-yl)acetateC₈H₈ClNO₂136088-99-6Sigma-Aldrich≥97%10.0 g (54.0 mmol)
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄16853-85-3Acros Organics95%2.25 g (59.4 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-9Fisher Scientific≥99.9%250 mL
Sodium Sulfate (anhydrous)Na₂SO₄7757-82-6VWR ChemicalsACSAs needed
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Sigma-AldrichHPLCFor TLC & Column
HexanesC₆H₁₄110-54-3Fisher ScientificHPLCFor TLC & Column
Deionized WaterH₂O7732-18-5In-houseN/A~50 mL
15% Sodium Hydroxide Solution (w/v)NaOH1310-73-2In-houseN/A~2.25 mL
Saturated Sodium Chloride SolutionNaCl7647-14-5In-houseN/A~50 mL

2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Glassware for column chromatography

3. Reaction Setup & Procedure

  • Inert Atmosphere Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a septum, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Carefully weigh Lithium Aluminum Hydride (2.25 g) and add it to the reaction flask.

    • Add 100 mL of anhydrous THF to the flask to create a suspension.

    • Dissolve Methyl (6-chloropyridin-3-yl)acetate (10.0 g) in 50 mL of anhydrous THF in the dropping funnel.

  • Reaction Execution:

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Add the ester solution from the dropping funnel to the LiAlH₄ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent.

  • Reaction Quenching (Fieser Workup):

    • Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C.

    • CAUTION: Quenching is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Slowly add 2.25 mL of deionized water dropwise.

    • Add 2.25 mL of 15% NaOH solution dropwise.

    • Add 6.75 mL of deionized water dropwise.

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Workup and Isolation:

    • Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts. Wash the filter cake with additional THF (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in 100 mL of Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash with saturated brine solution (50 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

4. Purification

  • Purify the crude product using flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes:Ethyl Acetate (starting from 4:1 and gradually increasing to 1:1).

  • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the pure product as a solid or viscous liquid.[4]

5. Illustrative Results

ParameterResult
Theoretical Yield 8.51 g
Actual Yield 7.40 g
Percentage Yield 87%
Physical Form White to off-white solid or viscous liquid
Purity (by HPLC) >98%

Visual Schematics

The following diagrams illustrate the chemical pathway and the experimental workflow.

G cluster_reagents Reagents cluster_product Product SM Methyl (6-chloropyridin-3-yl)acetate R1 1) LiAlH₄, Anhydrous THF R2 2) H₂O Workup P_struct R2->P_struct Reduction P This compound SM_struct

Caption: Chemical synthesis scheme for this compound.

G A Setup & Inerting Flame-dry 3-neck flask under N₂/Ar B Prepare Reagents 1. LiAlH₄ suspension in THF 2. Ester solution in THF A->B C Reaction - Cool LiAlH₄ to 0°C - Add ester dropwise - Warm to RT, stir 2-3h B->C D TLC Monitoring (Hex:EtOAc 1:1) C->D Check progress D->C Incomplete E Quench Reaction - Cool to 0°C - Add H₂O, NaOH(aq), H₂O sequentially D->E Complete F Workup - Filter aluminum salts - Concentrate filtrate E->F G Isolation - Dissolve in EtOAc - Wash with brine - Dry over Na₂SO₄ F->G H Purification - Concentrate crude product - Flash column chromatography G->H I Final Product Pure this compound H->I

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(6-chloropyridin-3-YL)ethanol, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves the reduction of a suitable precursor, 2-(6-chloropyridin-3-yl)acetic acid or its ester derivatives. Two main protocols are presented, utilizing either Lithium Aluminium Hydride (LiAlH₄) or a Borane complex as the reducing agent.

Data Presentation

The following table summarizes the quantitative data for the two primary methods for the formation of this compound.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Borane Complex Reduction
Starting Material 2-(6-chloropyridin-3-yl)acetic acid or its ester2-(6-chloropyridin-3-yl)acetic acid
Reducing Agent Lithium Aluminium Hydride (LiAlH₄)Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux0 °C to room temperature or gentle heating (40-50 °C)
Reaction Time Typically 1-4 hoursTypically 1-8 hours
Typical Yield HighHigh
Work-up Careful quenching with water and base (e.g., Fieser work-up)Quenching with an alcohol (e.g., methanol or ethanol)

Reaction Mechanisms

The formation of this compound from 2-(6-chloropyridin-3-yl)acetic acid proceeds via a nucleophilic acyl substitution followed by reduction.

Method 1: Lithium Aluminium Hydride (LiAlH₄) Reduction

Lithium aluminium hydride is a potent reducing agent that readily converts carboxylic acids and esters to primary alcohols.[1] The reaction with a carboxylic acid begins with an acid-base reaction to form a lithium aluminate salt and hydrogen gas. Subsequently, the carbonyl group is reduced. The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon.

The generally accepted mechanism for the reduction of a carboxylic acid with LiAlH₄ is as follows:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas.

  • Coordination: The aluminum atom of another LiAlH₄ molecule coordinates to the carbonyl oxygen of the carboxylate.

  • First Hydride Transfer: A hydride ion is transferred from the coordinated aluminohydride to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Second Hydride Transfer: The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

  • Protonation: An aqueous work-up protonates the alkoxide to yield the final primary alcohol.

Method 2: Borane Complex Reduction

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative for the reduction of carboxylic acids.[2][3] Borane is an electrophilic reducing agent and selectively reduces carboxylic acids over many other functional groups.

The mechanism for borane reduction of a carboxylic acid involves the following steps:

  • Acyloxyborane Formation: The borane reacts with the carboxylic acid to form an acyloxyborane intermediate and hydrogen gas.

  • Rearrangement and Further Reaction: This intermediate can react further with borane.

  • Reduction: The carbonyl group of the activated carboxylic acid derivative is then reduced by hydride transfers from the borane.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the work-up to liberate the primary alcohol.

Experimental Protocols

Safety Precautions: Both Lithium Aluminium Hydride and Borane complexes are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Reduction of 2-(6-chloropyridin-3-yl)acetic acid with Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from general procedures for the LiAlH₄ reduction of carboxylic acids.[4]

Materials:

  • 2-(6-chloropyridin-3-yl)acetic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: A solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath.[5] The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate. This is followed by the sequential and cautious dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 2-(6-chloropyridin-3-yl)acetic acid with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is based on general procedures for the reduction of carboxylic acids using borane complexes.[2]

Materials:

  • 2-(6-chloropyridin-3-yl)acetic acid

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol or Ethanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath, and the BH₃·THF solution (1.0-1.5 equivalents) is added dropwise over a period of 1 hour.

  • Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction progress is monitored by TLC.

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C, and methanol or ethanol is added dropwise to quench the excess borane (Note: effervescence will be observed). The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is poured into water and extracted with DCM or EtOAc.

  • Isolation and Purification: The combined organic layers are washed successively with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_product Product cluster_reagents Reducing Agents 2_6_chloropyridin_3_yl_acetic_acid 2-(6-chloropyridin-3-yl)acetic acid LiAlH4 LiAlH₄ / Anhydrous Ether or THF Borane BH₃·THF or BH₃·SMe₂ / Anhydrous THF 2_6_Chloropyridin_3_YL_ethanol This compound LiAlH4->2_6_Chloropyridin_3_YL_ethanol Reduction Borane->2_6_Chloropyridin_3_YL_ethanol Reduction

Caption: Synthetic routes to this compound.

Experimental Workflow for LiAlH₄ Reduction

LiAlH4_Workflow start Start setup Setup reaction under N₂: LiAlH₄ in anhydrous THF start->setup add_substrate Add 2-(6-chloropyridin-3-yl)acetic acid solution dropwise at 0°C setup->add_substrate react Warm to RT and reflux for 2-4h add_substrate->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool to 0°C and quench (Fieser work-up) monitor->workup Complete filter Filter to remove inorganic salts workup->filter dry Dry filtrate with MgSO₄ filter->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for LiAlH₄ reduction.

References

Purification of 2-(6-Chloropyridin-3-YL)ethanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-(6-Chloropyridin-3-YL)ethanol by Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. Due to the basic nature of the pyridine moiety, specific considerations are necessary to achieve high purity and yield. This protocol details the selection of an appropriate mobile phase, column preparation, sample loading, elution, and fraction analysis. A troubleshooting section addresses common issues encountered during the purification of basic nitrogen-containing heterocyclic compounds.

1. Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. Column chromatography is a standard and effective technique for purifying such organic compounds from reaction mixtures.[1]

However, the purification of pyridine derivatives on silica gel presents a common challenge: peak tailing.[2] This phenomenon is caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica gel.[2] This can result in poor separation, broad peaks, and reduced yields.[2] This protocol incorporates the use of a basic additive in the mobile phase to mitigate these issues and ensure an efficient purification process.

2. Materials and Reagents

  • Crude this compound

  • Silica gel (230–400 mesh)[3]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading, optional)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

3. Equipment

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Erlenmeyer flasks and beakers

  • Round-bottom flasks

  • Test tubes or fraction collector vials

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

  • Cotton or glass wool

4. Experimental Protocol

This protocol is divided into three main stages: initial analysis by Thin-Layer Chromatography (TLC) to determine the optimal eluent, purification by column chromatography, and isolation of the final product.

4.1. Stage 1: TLC Analysis for Mobile Phase Optimization

The selection of an appropriate solvent system (mobile phase) is crucial for successful separation. The goal is to find a solvent mixture that provides a retention factor (Rf) value between 0.2 and 0.4 for the target compound.

  • Prepare a Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Prepare Eluents: Prepare a few different mixtures of hexane and ethyl acetate. Good starting points are 3:1, 2:1, and 1:1 (Hexane:Ethyl Acetate, v/v). To each of these mixtures, add 0.1% triethylamine (e.g., 100 µL of TEA per 100 mL of eluent) to prevent peak tailing.[2]

  • Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Select the Mobile Phase: Choose the solvent system that gives the desired Rf value for this compound and provides the best separation from impurities. If the spot remains at the origin, the eluent is not polar enough; increase the proportion of ethyl acetate.[4] If the spot moves with the solvent front, the eluent is too polar; increase the proportion of hexane.[5]

4.2. Stage 2: Column Chromatography Purification

  • Column Preparation (Wet Slurry Packing):

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[6]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.[2]

    • In a beaker, prepare a slurry of silica gel with the selected, least polar mobile phase. Use approximately 50-100 g of silica per 1 g of crude material.[1]

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[6]

    • Open the stopcock to drain some solvent, which helps in compacting the silica bed. Do not allow the solvent level to drop below the top of the silica.[2]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.[2]

  • Elution and Fraction Collection:

    • Carefully add the selected mobile phase to the column, taking care not to disturb the top layer.[7]

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).[6]

    • Maintain a constant level of solvent above the silica bed throughout the process.

    • If a gradient elution is needed (as determined by complex impurity profiles on TLC), start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate.[3][8]

4.3. Stage 3: Fraction Analysis and Product Isolation

  • Analyze Fractions by TLC: Spot every few collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine all fractions that contain the pure this compound.

  • Isolate the Product: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

  • Confirm Purity: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by running a final TLC.

5. Data Presentation

The following table summarizes the typical parameters for the column chromatography purification of this compound.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cm (varies with scale)
Sample Load 1 g crude material per 50-100 g silica gel
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate with 0.1% Triethylamine (TEA)
Elution Mode Isocratic or Gradient (e.g., starting from 4:1 to 1:1 Hexane:EtOAc)
Flow Rate Gravity-driven, approx. 5-10 mL/min
Rf of Pure Compound ~0.3 (in 2:1 Hexane:Ethyl Acetate + 0.1% TEA)
Detection Method UV light at 254 nm

6. Mandatory Visualization

The following workflow diagram illustrates the key steps in the purification protocol.

G Experimental Workflow for Purification TLC TLC Analysis (Mobile Phase Optimization) Prep Column Preparation (Slurry Packing) TLC->Prep Optimal Eluent Determined Load Sample Loading (Dry Loading) Prep->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze Fraction Analysis (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Isolate Solvent Evaporation (Rotary Evaporator) Combine->Isolate Final Pure this compound Isolate->Final

Caption: Workflow for the purification of this compound.

References

Application Note: Analytical Methods for the Characterization of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(6-Chloropyridin-3-YL)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques. These methods ensure accurate identification, structural elucidation, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: Reversed-phase HPLC is employed to separate this compound from potential impurities. The compound is quantified using an external standard, and its purity is determined by calculating the area percentage of the main peak.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to prepare a 1.0 mg/mL stock solution. Dilute this solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start with 95% A, hold for 2 minutes, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 260 nm.

  • Analysis: Inject the prepared sample solution and record the chromatogram. The purity is calculated based on the relative peak area.

Data Presentation:

ParameterResult
Retention Time (t R )8.5 min
Peak Area4521 mAU*s
Purity (Area %)99.8%

Interpretation: A sharp, symmetrical peak at the specified retention time indicates good chromatographic behavior. The high area percentage confirms the high purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is used to identify and quantify volatile components, including the main compound and any process-related impurities. Gas chromatography separates the compounds, which are then identified by their mass spectra.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

Data Presentation:

ParameterResult
Retention Time12.3 min
Molecular Ion [M] +m/z 157/159 (Cl isotope pattern)
Key Fragmentsm/z 126 ([M-CH 2 OH] + ), 92, 65

Interpretation: The mass spectrum provides the molecular weight of the compound, and the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) confirms its presence. The fragmentation pattern is consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation. They provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition:

    • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 298 K.

  • Spectra: Acquire both ¹H and ¹³C{¹H} spectra.

Data Presentation:

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.30 d 1H H-2 (Pyridine)
7.65 dd 1H H-4 (Pyridine)
7.30 d 1H H-5 (Pyridine)
3.88 t 2H -CH₂-OH
2.85 t 2H Ar-CH₂-

| 1.95 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
150.5 C-6 (Pyridine)
149.0 C-2 (Pyridine)
139.0 C-4 (Pyridine)
135.5 C-3 (Pyridine)
124.0 C-5 (Pyridine)
62.0 -CH₂-OH

| 35.0 | Ar-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a KBr or NaCl plate, and allowing the solvent to evaporate.

  • Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H stretch (alcohol)
3050MediumAromatic C-H stretch
2940, 2870MediumAliphatic C-H stretch
1590, 1470StrongC=C, C=N stretch (pyridine ring)
1100StrongC-O stretch (primary alcohol)
830StrongC-Cl stretch

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Prep Sample Weighing & Dissolution HPLC HPLC-UV Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Spectroscopy Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight GCMS->MolWeight Identity Structural Confirmation NMR->Identity FuncGroup Functional Group ID FTIR->FuncGroup Report Final Characterization Report Purity->Report Identity->Report FuncGroup->Report MolWeight->Report G cluster_info cluster_tech center_node This compound Characterization Purity Purity & Impurity Profile center_node->Purity is confirmed by MolWeight Molecular Weight & Formula center_node->MolWeight is confirmed by Structure Connectivity & 3D Structure center_node->Structure is confirmed by FuncGroups Functional Groups center_node->FuncGroups is confirmed by HPLC HPLC Purity->HPLC GCMS GC-MS MolWeight->GCMS NMR NMR Structure->NMR FTIR FTIR FuncGroups->FTIR

Application Notes and Protocols for 2-(6-Chloropyridin-3-YL)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyridin-3-YL)ethanol is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a range of biologically active compounds. Its utility stems from the presence of two key functional groups: a primary alcohol that can be readily converted into a good leaving group or used in ether formation, and a 6-chloropyridine ring system, a common pharmacophore in many approved drugs and clinical candidates. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its application in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and as a scaffold for creating diverse molecular libraries for drug discovery.

Core Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of molecules targeting the nicotinic acetylcholine receptor (nAChR). This has been extensively explored in the development of neonicotinoid insecticides. However, the structural motif is also of significant interest for therapeutic agents targeting nAChRs in the central nervous system for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Furthermore, the 2-(6-chloropyridin-3-yl)ethoxy moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) for other target classes, including kinases and G-protein coupled receptors (GPCRs). The chlorine atom on the pyridine ring offers a site for further modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Data Presentation: Biological Activity of Derived Compounds

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents data for closely related neonicotinoid insecticides to illustrate the potency of compounds containing the 6-chloropyridine moiety against nAChRs.

CompoundTargetAssayIC50 (nM)Reference
ImidaclopridDrosophila nAChR[³H]IMI binding0.7 - 38[1]
AcetamipridDrosophila nAChR[³H]IMI bindingNot specified[2]

Experimental Protocols

The hydroxyl group of this compound is not a good leaving group for direct nucleophilic substitution. Therefore, it must first be activated. Below are two key protocols for this activation, followed by a general protocol for its use in the synthesis of a key intermediate for nAChR modulators.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask, add pyridine or triethylamine (1.5 eq.) at 0 °C under stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion of the reaction, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the desired tosylate, 2-(6-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate.

Protocol 2: Chlorination of this compound

This protocol describes the conversion of the primary alcohol to a chloride, another common strategy for creating a reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq.) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or gently heat to reflux until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-(2-chloroethyl)pyridine.

Protocol 3: Synthesis of a Neonicotinoid Precursor via Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of an ether-linked compound using the activated tosylate from Protocol 1. This method can be adapted for various nucleophiles to generate a library of compounds.

Materials:

  • 2-(6-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate (from Protocol 1)

  • A suitable nucleophile (e.g., the sodium salt of an N-nitro-imidazolidin-2-imine for a neonicotinoid analogue)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Sodium hydride (NaH) (if starting from the protonated nucleophile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needles

  • Heating mantle or oil bath

  • Standard work-up and purification reagents and equipment (water, ethyl acetate, brine, rotary evaporator, column chromatography supplies)

Procedure:

  • If starting with the protonated nucleophile, suspend it in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add sodium hydride (1.1 eq.) portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Add a solution of 2-(6-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate (1.0 eq.) in a minimal amount of anhydrous DMF via syringe.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked compound.

Visualizations

Signaling Pathway of nAChR Agonists

nAChR_Signaling nAChR_Agonist nAChR Agonist (e.g., Imidacloprid Analogue) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmission Altered Neurotransmission Action_Potential->Neurotransmission

Caption: Simplified signaling pathway of nAChR agonists.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) Start->Activation Intermediate Reactive Intermediate (e.g., Tosylate) Activation->Intermediate Nucleophilic_Sub Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Intermediate->Nucleophilic_Sub Crude_Product Crude Product Nucleophilic_Sub->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Final Biologically Active Compound Purification->Final_Product Drug_Discovery_Logic Building_Block This compound Scaffold_Diversity Scaffold Diversity (Introduction of various nucleophiles and linkers) Building_Block->Scaffold_Diversity Library_Synthesis Chemical Library Synthesis Scaffold_Diversity->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR studies) Hit_Compounds->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Application Notes and Protocols for the Scalable Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 2-(6-chloropyridin-3-yl)ethanol, a key intermediate in the development of neonicotinoid insecticides. The protocols are designed to be robust and scalable for applications in both research and industrial settings.

Introduction

This compound is a crucial building block in the synthesis of several commercially important neonicotinoid insecticides, including Imidacloprid. Neonicotinoids are a class of neuroactive insecticides that are effective against a wide range of pests.[1][2] The synthesis of high-purity this compound is a critical step in the manufacturing process of these agrochemicals. The following protocols describe a scalable, two-step synthesis route starting from 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocols

The synthesis of this compound is achieved in two main steps:

  • Synthesis of 2-(6-Chloropyridin-3-YL)acetonitrile: A nucleophilic substitution reaction where the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine is displaced by a cyanide group.

  • Hydrolysis and Reduction of 2-(6-Chloropyridin-3-YL)acetonitrile: The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then reduced to the target alcohol.

Protocol 1: Synthesis of 2-(6-Chloropyridin-3-YL)acetonitrile

This protocol details the synthesis of the nitrile intermediate, a key precursor to the final product.

Materials and Reagents:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-chloro-5-(chloromethyl)pyridine in anhydrous DMSO.

  • Addition of Cyanide: Slowly add sodium cyanide to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(6-chloropyridin-3-yl)acetonitrile.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the nitrile intermediate to the final alcohol product.

Materials and Reagents:

  • 2-(6-Chloropyridin-3-YL)acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis to Carboxylic Acid:

    • In a round-bottom flask, dissolve 2-(6-chloropyridin-3-yl)acetonitrile in a mixture of ethanol and concentrated sulfuric acid.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. The desired carboxylic acid, 2-(6-chloropyridin-3-yl)acetic acid, can be isolated by acidification of the aqueous layer and subsequent filtration, or the crude aqueous solution can be used directly in the next step after neutralization.

  • Reduction to Alcohol:

    • To a solution of the crude 2-(6-chloropyridin-3-yl)acetic acid in anhydrous THF, slowly add sodium borohydride at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

    • Extract the product with dichloromethane (3 x volumes of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-(6-Chloropyridin-3-YL)acetonitrile

ParameterValue
Starting Material 2-Chloro-5-(chloromethyl)pyridine
Reagent Sodium cyanide
Solvent DMSO
Reaction Temperature 60-70°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (after purification) >98%

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material 2-(6-Chloropyridin-3-YL)acetonitrile
Reagents H₂SO₄, Ethanol, NaBH₄
Solvent THF
Reaction Temperature 0°C to room temperature
Reaction Time 12-16 hours
Typical Yield 70-85%
Purity (after purification) >99%

Visualizations

G cluster_0 Step 1: Synthesis of 2-(6-Chloropyridin-3-YL)acetonitrile cluster_1 Step 2: Synthesis of this compound 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Reaction_1 Nucleophilic Substitution 2-Chloro-5-(chloromethyl)pyridine->Reaction_1 NaCN NaCN NaCN->Reaction_1 2-(6-Chloropyridin-3-YL)acetonitrile 2-(6-Chloropyridin-3-YL)acetonitrile Reaction_1->2-(6-Chloropyridin-3-YL)acetonitrile Intermediate_Nitrile 2-(6-Chloropyridin-3-YL)acetonitrile Hydrolysis Hydrolysis Intermediate_Nitrile->Hydrolysis Carboxylic_Acid 2-(6-Chloropyridin-3-YL)acetic acid Hydrolysis->Carboxylic_Acid Reduction Reduction (NaBH4) Carboxylic_Acid->Reduction Final_Product This compound Reduction->Final_Product

Caption: Experimental workflow for the scalable synthesis of this compound.

G cluster_pathway Mechanism of Action of Neonicotinoid Insecticides Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Binding Binding to nAChR Neonicotinoid->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) (Postsynaptic Neuron) nAChR->Binding Channel_Opening Continuous Ion Channel Opening Binding->Channel_Opening Overstimulation Overstimulation of Nerve Cells Channel_Opening->Overstimulation Paralysis Paralysis and Death of Insect Overstimulation->Paralysis Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->Binding Competes with

Caption: Signaling pathway illustrating the mechanism of action of neonicotinoid insecticides.

Application in Drug and Agrochemical Development

This compound is a vital intermediate for the synthesis of neonicotinoid insecticides, such as Imidacloprid.[3] These insecticides are highly effective due to their systemic action and their specific targeting of the insect nervous system.[1][2]

The mechanism of action involves the binding of neonicotinoids to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][4] This binding leads to the irreversible opening of ion channels, causing overstimulation of the nerve cells, which results in paralysis and death of the insect.[4] Due to differences in the receptor structure between insects and mammals, neonicotinoids exhibit selective toxicity, making them effective insecticides with relatively low mammalian toxicity.[2][4]

The scalable synthesis of this compound is therefore of high interest to the agrochemical industry for the production of next-generation pesticides. The protocols provided herein offer a robust and efficient pathway for obtaining this key building block in high purity and yield.

References

Application Notes and Protocols: 2-(6-Chloropyridin-3-YL)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyridin-3-YL)ethanol is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive primary alcohol and a 6-chloropyridine moiety, allows for versatile chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The chlorosubstituted pyridine ring is a common pharmacophore in drugs targeting the central nervous system, particularly as agonists of nicotinic acetylcholine receptors (nAChRs).

This document provides detailed application notes on the use of this compound in the synthesis of nAChR agonists, exemplified by analogs of the potent analgesic ABT-594. It includes experimental protocols for key synthetic transformations and summarizes relevant quantitative data.

Application: Intermediate for the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

The primary application of this compound in pharmaceutical synthesis is as a precursor for compounds that modulate the activity of nicotinic acetylcholine receptors. These receptors are implicated in a range of physiological processes, and their modulation has therapeutic potential in pain management, neurodegenerative diseases, and addiction.

The synthesis of potent nAChR agonists, such as ABT-594 and its analogs, often involves the etherification of the hydroxyl group of a pyridinylethanol derivative with a suitable heterocyclic or carbocyclic moiety. The 2-(6-chloropyridin-3-yl)methoxy scaffold is a key structural feature of many such agonists.

Featured Application: Synthesis of ABT-594 Analogs

ABT-594 is a potent and selective neuronal nAChR agonist that has demonstrated significant analgesic properties. Its synthesis involves the coupling of a protected (R)-azetidinemethanol derivative with 2-chloro-5-hydroxypyridine. This compound serves as a readily available starting material to generate the crucial 2-chloro-5-(hydroxymethyl)pyridine intermediate or can be directly coupled with various pharmacophores via its primary alcohol.

The primary alcohol of this compound can be readily coupled with various nucleophiles, particularly phenols and other alcohols, through established etherification methods like the Williamson ether synthesis and the Mitsunobu reaction. These reactions facilitate the linkage of the chloropyridinyl moiety to other fragments of the target drug molecule.

Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Agonists

Activation of nAChRs by agonists such as acetylcholine or synthetic ligands like ABT-594 leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. In neurons, this can lead to the release of neurotransmitters, while in other cell types, it can influence processes like cell proliferation and survival. The diagram below illustrates a simplified overview of the nAChR signaling pathway.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Depolarization Membrane Depolarization nAChR->Depolarization Agonist Agonist (e.g., ABT-594 analog) Agonist->nAChR Binds to PKC PKC Activation Ca_Influx->PKC Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

nAChR Signaling Pathway

Experimental Protocols

The following are representative protocols for the etherification of a chloropyridinyl alcohol intermediate, which are directly applicable to this compound.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether by reacting the alkoxide of a pyridinyl alcohol with an alkyl halide.

Reaction Scheme:

Materials:

  • (6-chloropyridin-3-yl)methanol (or this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • A suitable alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (6-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

This protocol is suitable for the coupling of this compound with a phenolic compound.

Reaction Scheme:

Materials:

  • This compound

  • A suitable phenol (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Data Presentation

The following tables summarize typical quantitative data for the etherification reactions of pyridinyl alcohols. Note that specific yields and reaction times can vary depending on the specific substrates and reaction conditions.

Table 1: Williamson Ether Synthesis of Pyridinyl Alcohols

EntryAlcoholAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1(6-chloropyridin-3-yl)methanolBenzyl bromideNaHDMFRT1875-85
22-(Pyridin-3-yl)ethanolEthyl iodideK₂CO₃Acetonitrile802460-70
3(2-chloropyridin-4-yl)methanolMethyl tosylateNaHTHFRT1280-90

Table 2: Mitsunobu Reaction of Pyridinyl Alcohols with Phenols

EntryAlcoholPhenolReagentSolventTemp (°C)Time (h)Yield (%)
1This compound4-NitrophenolDEAD, PPh₃THFRT1665-75
2(Pyridin-2-yl)methanolPhenolDIAD, PPh₃TolueneRT2470-80
32-(5-bromopyridin-2-yl)ethanol3-MethoxyphenolDEAD, PPh₃THFRT1860-70

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound.

experimental_workflow Start Start: this compound Reaction Etherification Reaction (Williamson or Mitsunobu) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Intermediate Purified Ether Intermediate Characterization->Intermediate Further_Synthesis Further Synthetic Steps (e.g., Coupling, Deprotection) Intermediate->Further_Synthesis API Final Active Pharmaceutical Ingredient (API) Further_Synthesis->API

Synthetic Workflow

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors. The protocols and data presented here provide a foundation for researchers to utilize this building block in the development of novel therapeutics. The straightforward etherification of its primary alcohol group allows for the efficient construction of complex molecules with potential applications in a wide range of diseases.

Application Notes and Protocols for the Analysis of 2-(6-Chloropyridin-3-YL)ethanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(6-Chloropyridin-3-YL)ethanol in pharmaceutical samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for monitoring its purity, stability, and concentration in drug development and quality control processes. This document outlines two orthogonal analytical techniques, HPLC and GC-MS, that can be employed for the comprehensive analysis of this compound. The provided protocols are intended as a starting point and should be optimized and validated for specific sample matrices and analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the analysis of polar aromatic compounds like this compound. The following protocol describes a typical setup.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a theoretical concentration within the calibration range. For drug products, an extraction step may be necessary. A generic extraction procedure is as follows:

    • Weigh and finely crush a representative portion of the sample (e.g., tablets).

    • Transfer the powder to a volumetric flask.

    • Add a suitable extraction solvent (e.g., diluent) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the extraction solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with 10% B, hold for 1 min; ramp to 90% B over 10 min; hold for 2 min; return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Data Presentation: HPLC-UV

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and will need to be experimentally determined.

ParameterExpected Value
Retention Time (RT) ~ 5.8 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC experimental workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group in this compound, derivatization is recommended to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[1]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (or split, depending on concentration)
Injector Temperature 250 °C
Oven Program Start at 100°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[1]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 50 - 500[1]
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Presentation: GC-MS

The following table presents hypothetical quantitative data for the GC-MS analysis of the silylated derivative of this compound.

ParameterExpected Value
Retention Time (RT) ~ 12.5 min
Characteristic Ions (m/z) To be determined from the mass spectrum
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linearity Range 0.05 - 10 ng/mL
Correlation Coefficient (r²) > 0.998

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Solution Derivatization Silylation (BSTFA) Sample->Derivatization Heating Heating (70°C, 30 min) Derivatization->Heating Injection Inject into GC-MS Heating->Injection Separation DB-5ms Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation in a quality control environment.

References

Application Notes and Protocols for 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 2-(6-Chloropyridin-3-YL)ethanol (CAS No. 117528-28-6) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and includes estimated values based on structurally similar compounds.

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 117528-28-6-
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.6 g/mol -
Appearance Colorless liquid or solid/viscous liquid[1]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Solubility Data not available. Likely soluble in organic solvents.Inferred from general properties of similar compounds.
Storage Temperature 2-8°C, under inert atmosphere[2]

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards.

Hazard ClassificationGHS Hazard StatementPictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07 (Exclamation Mark)P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2) H315: Causes skin irritationGHS07 (Exclamation Mark)P264, P280, P302+P352, P321, P332+P313, P362+P364
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationGHS07 (Exclamation Mark)P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritationGHS07 (Exclamation Mark)P261, P271, P304+P340, P312, P403+P233, P405, P501

Toxicological Data:

TestResultSpeciesNotes
LD50 (Oral) Data not available-Harmful if swallowed.
LD50 (Dermal) Data not available-May be harmful in contact with skin.
LC50 (Inhalation) Data not available-May cause respiratory irritation.

Experimental Protocols

Handling Protocol

3.1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before each use.[3]

  • Skin and Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

3.1.2 General Handling Procedures

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Weighing and Transferring:

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • Use appropriate, clean, and dry laboratory equipment (e.g., spatulas, glassware).

    • When transferring, do so slowly and carefully to prevent spills.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage is at 2-8°C under an inert atmosphere.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Inspect Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer inside Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Glassware and Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3

Safe Handling Workflow
Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep the material to avoid creating dust.

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix with non-halogenated waste.

  • Containerization: Use a compatible, leak-proof container with a secure lid. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed except when adding waste.

  • Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

G Disposal Workflow for this compound start Generate Waste waste_type Is the waste halogenated? start->waste_type halogenated Collect in 'Halogenated Organic Waste' Container waste_type->halogenated Yes non_halogenated Collect in 'Non-Halogenated Waste' Container waste_type->non_halogenated No label_container Label Container with 'Hazardous Waste' and Chemical Name halogenated->label_container non_halogenated->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Contact EHS for Disposal store_waste->request_pickup

Waste Disposal Decision Workflow

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disclaimer: This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always consult your EHS department for guidance on handling and disposing of hazardous materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(6-Chloropyridin-3-YL)ethanol.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis of this compound, focusing on two primary synthetic routes: the reduction of a 2-(6-chloropyridin-3-yl)acetic acid derivative and the Grignard reaction of a 5-halo-2-chloropyridine with ethylene oxide.

Route 1: Reduction of 2-(6-Chloropyridin-3-YL)acetic Acid Derivative

This route typically involves the reduction of the corresponding carboxylic acid or its ester to the desired primary alcohol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).

Question: My reduction of methyl 2-(6-chloropyridin-3-yl)acetate with LiAlH₄ is resulting in a low yield. What are the possible causes and solutions?

Answer:

Low yields in LiAlH₄ reductions of pyridine-containing esters can arise from several factors. Here’s a systematic guide to troubleshooting the issue:

Potential Causes and Solutions

Issue Potential Cause Troubleshooting Steps & Optimization
Low or No Product Formation 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can decompose if not handled under strictly anhydrous conditions.- Ensure all glassware is thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored LiAlH₄.- Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate stoichiometry.- Increase the reaction time and/or temperature (reflux in THF is common).- Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents).- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Quenching Issues: Improper quenching of the reaction can lead to product loss.- Perform the workup at a low temperature (0 °C).- Use a well-established quenching procedure, such as the Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) to generate a granular precipitate that is easy to filter.
Formation of Multiple Products (Side Reactions) 1. Reduction of the Pyridine Ring: While less common with LiAlH₄, over-reduction of the pyridine ring can occur under harsh conditions.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) before refluxing.- Avoid prolonged reaction times at high temperatures.
2. Reaction with the Chloro-substituent: The chloro group on the pyridine ring is generally stable to LiAlH₄, but side reactions are possible, especially at elevated temperatures.- Maintain a controlled reaction temperature.
Difficult Product Isolation 1. Emulsion during Workup: The formation of aluminum salts during the aqueous workup can lead to emulsions, making extraction difficult.- Ensure the Fieser workup is performed correctly to generate easily filterable aluminum salts.- Adding a filter aid like Celite® before filtration can help.
2. Product Adsorption: The basic nitrogen of the pyridine ring can cause the product to adhere to silica gel during column chromatography, leading to tailing and poor separation.- Deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) to the eluent.

Experimental Protocol: Reduction of Methyl 2-(6-chloropyridin-3-yl)acetate with LiAlH₄

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq.) in anhydrous THF to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford this compound.

DOT Diagram: Workflow for Troubleshooting LiAlH₄ Reduction

G start Low Yield in LiAlH4 Reduction check_reagents Check Reagent Quality (LiAlH4, Anhydrous Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup solution_reagents Use Fresh Reagents & Strictly Anhydrous Conditions check_reagents->solution_reagents Moisture Contamination? solution_conditions1 Increase Time/Temp/LiAlH4 eq. check_conditions->solution_conditions1 Incomplete Reaction? solution_conditions2 Lower Reaction Temperature check_conditions->solution_conditions2 Side Reactions? solution_workup1 Optimize Quenching (Fieser) & Chromatography (add TEA) check_workup->solution_workup1 Emulsion/Isolation Issues?

Caption: Troubleshooting workflow for low yield in LiAlH₄ reduction.

Route 2: Grignard Reaction with Ethylene Oxide

This route involves the formation of a Grignard reagent from a halogenated pyridine, such as 5-bromo-2-chloropyridine, followed by its reaction with ethylene oxide.

Question: I am attempting to synthesize this compound via a Grignard reaction of 5-bromo-2-chloropyridine and ethylene oxide, but the yield is very low. What could be the problem?

Answer:

Grignard reactions involving halogenated pyridines can be challenging. Here are common issues and their solutions:

Potential Causes and Solutions

Issue Potential Cause Troubleshooting Steps & Optimization
Low or No Product Formation 1. Failure of Grignard Reagent Formation: This is a frequent issue, often due to moisture or a passivated magnesium surface. The presence of the pyridine nitrogen can also inhibit the reaction.- Ensure all glassware and solvents are rigorously dry.[1] Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] - Use of Rieke® magnesium (highly reactive) can be beneficial.- Consider performing a halogen-metal exchange using i-PrMgCl·LiCl at low temperature to generate the Grignard reagent.
2. Grignard Reagent Decomposition: Grignard reagents are strong bases and will react with any protic source, including trace water.- Maintain a strictly anhydrous and inert atmosphere throughout the reaction.
3. Low Reactivity with Ethylene Oxide: Ethylene oxide is a gas at room temperature and requires careful handling and addition.- Cool the Grignard solution to a low temperature (e.g., -20 °C to 0 °C) before bubbling in ethylene oxide gas or adding a pre-cooled solution of ethylene oxide in an anhydrous solvent.
Formation of Side Products 1. Wurtz Coupling: The Grignard reagent can react with the starting 5-bromo-2-chloropyridine to form a biphenyl-type byproduct.- Add the 5-bromo-2-chloropyridine solution slowly to the magnesium turnings to maintain a low concentration of the halide.
2. Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can couple.- This is generally a minor pathway but can be influenced by impurities.
Difficult Product Isolation 1. Complex Reaction Mixture: The presence of starting materials, side products, and the desired product can make purification challenging.- Careful quenching of the reaction with saturated aqueous ammonium chloride at low temperature is crucial.- Purification by column chromatography, potentially with a basic modifier like triethylamine in the eluent, is usually necessary.

Experimental Protocol: Grignard Reaction of 5-Bromo-2-chloropyridine with Ethylene Oxide

This protocol is a general guideline and requires careful execution due to the nature of the reagents.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To this, slowly add a solution of 5-bromo-2-chloropyridine (1.0 eq.) in anhydrous THF. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent solution to -20 °C. Slowly bubble ethylene oxide gas (1.5 eq.) through the solution, or add a pre-cooled solution of ethylene oxide in anhydrous THF. Maintain the temperature below -10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient with 0.5% triethylamine).

DOT Diagram: Grignard Synthesis Pathway and Potential Issues

G cluster_0 Grignard Formation cluster_1 Reaction with Ethylene Oxide cluster_2 Workup & Purification start_mat 5-Bromo-2-chloropyridine + Mg grignard 2-Chloro-5-pyridylmagnesium bromide start_mat->grignard Anhydrous THF side_reaction1 Wurtz Coupling (Bipyridine byproduct) start_mat->side_reaction1 intermediate Magnesium Alkoxide Intermediate grignard->intermediate + Ethylene Oxide, Low Temp ethylene_oxide Ethylene Oxide final_product This compound intermediate->final_product Aqueous Workup (e.g., NH4Cl) purification Column Chromatography (SiO2 + TEA) final_product->purification Purification

Caption: Workflow for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, reduction or Grignard reaction?

A1: The choice of route depends on the availability of starting materials and the scale of the synthesis. The reduction of a 2-(6-chloropyridin-3-yl)acetic acid derivative is often more reliable and scalable, as the starting acid or ester can be more readily available or synthesized. Grignard reactions with halogenated pyridines can be capricious and may require more stringent optimization to achieve good yields.

Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reduction?

A2: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols. Therefore, for the reduction of methyl 2-(6-chloropyridin-3-yl)acetate, a more powerful reducing agent like LiAlH₄ or a borane complex (e.g., BH₃·THF) is required.

Q3: My Grignard reaction is not initiating. What are the key factors to consider?

A3: The most critical factors for Grignard reaction initiation are the complete absence of moisture and the activation of the magnesium surface.[1] Ensure all glassware is flame-dried, solvents are anhydrous, and the magnesium turnings are fresh. Using a small amount of an initiator like iodine or 1,2-dibromoethane is highly recommended to etch the passivating oxide layer on the magnesium.[1]

Q4: How can I effectively purify the final product, this compound?

A4: The most common and effective method for purifying this compound is flash column chromatography on silica gel. Due to the basic nature of the pyridine nitrogen, which can lead to peak tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent (e.g., a mixture of hexanes and ethyl acetate).

Q5: Are there any specific safety precautions I should take during these syntheses?

A5: Yes, both synthetic routes involve hazardous reagents.

  • LiAlH₄: Reacts violently with water and protic solvents to release flammable hydrogen gas. It should be handled under an inert atmosphere in a fume hood, and the quenching procedure should be performed slowly and at a low temperature.

  • Grignard Reagents: Are highly flammable and moisture-sensitive. They should be handled under an inert atmosphere.

  • Ethylene Oxide: Is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-chloropyridin-3-yl)ethanol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue: Low or No Product Yield

  • Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, ensure all reagents, especially organometallic reagents like Grignard reagents, are fresh and handled under strictly anhydrous conditions to prevent quenching by atmospheric moisture.[1] Incomplete reactions are another common culprit; monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material. Purification losses can also significantly impact the final yield. Optimize your purification method, such as column chromatography, by carefully selecting the eluent system to ensure good separation of the product from impurities.

Issue: Presence of Unknown Impurities

  • Question: My final product shows several unknown peaks in the NMR/LC-MS analysis. How can I identify and eliminate these impurities?

  • Answer: The presence of unknown impurities is a common challenge. These can be unreacted starting materials, reagents, or side-products from the reaction. To identify these impurities, techniques like NMR, LC-MS, and GC-MS are invaluable. A common impurity is unreacted starting material, which can be addressed by ensuring the reaction goes to completion. Side-products often arise from competing reaction pathways. For instance, in a Grignard reaction, homo-coupling of the Grignard reagent can occur. Minimizing the formation of these side-products can be achieved by controlling the reaction temperature and the rate of addition of reagents.[1][2] Purification techniques such as recrystallization or column chromatography are effective for removing these impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound?

A1: The common side-products largely depend on the synthetic route employed. The two primary routes are the reduction of a carbonyl precursor and the Grignard reaction.

  • Via Reduction of Ethyl 2-(6-chloropyridin-3-yl)acetate: The most common side-product is the unreacted starting ester. Over-reduction to the corresponding ethyl-pyridine derivative (dehalogenation) can also occur under harsh reduction conditions.

  • Via Grignard Reaction with Ethylene Oxide: A significant side-product can be the homo-coupled dimer of the Grignard reagent, 3,3'-dichloro-5,5'-bipyridine. Another potential impurity is the corresponding carboxylic acid, formed if the Grignard reagent reacts with atmospheric carbon dioxide.[4]

Q2: How can the formation of these side-products be minimized?

A2: Minimizing side-product formation requires careful control of reaction conditions.

  • For Reduction Reactions: Ensure the use of a stoichiometric amount of the reducing agent and maintain the recommended reaction temperature to avoid over-reduction. Monitoring the reaction progress is crucial to stop the reaction once the starting material is consumed.

  • For Grignard Reactions: It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the Grignard reagent from reacting with atmospheric moisture or carbon dioxide.[1] Slow, dropwise addition of the Grignard reagent to the electrophile at a low temperature can minimize homo-coupling.

Q3: What are the recommended purification techniques for this compound?

A3: The primary method for purifying this compound is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective in separating the desired product from non-polar side-products and more polar impurities. Recrystallization can also be an effective technique if a suitable solvent system is identified.[3]

Data Presentation: Common Side-Products

Side-Product Synthetic Route Analytical Signature (Typical) Proposed Mitigation Strategy
Unreacted Starting Material (e.g., Ethyl 2-(6-chloropyridin-3-yl)acetate)ReductionPresence of characteristic ester peaks in IR and NMR spectra.Ensure reaction goes to completion by monitoring with TLC/LC-MS; use a slight excess of the reducing agent if necessary.
3,3'-dichloro-5,5'-bipyridineGrignard ReactionAromatic signals in NMR with corresponding mass in MS.Slow addition of the Grignard reagent at low temperatures; ensure high-quality magnesium turnings.
6-Chloronicotinic acidGrignard ReactionCarboxylic acid peak in IR and NMR; mass corresponding to the acid in MS.Maintain a strict inert atmosphere to exclude carbon dioxide.
Over-reduction Product (e.g., 2-(pyridin-3-yl)ethanol)ReductionAbsence of chlorine isotope pattern in MS; upfield shift of pyridine ring protons in NMR.Use a milder reducing agent or carefully control the stoichiometry and temperature.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Slowly add a solution of 3-bromo-6-chloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

    • Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 3-bromo-6-chloropyridine dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Side_Products cluster_reactants Starting Materials cluster_side_products Common Side-Products 3_bromo_6_chloropyridine 3-Bromo-6-chloropyridine Mg Mg, THF Ethylene_Oxide Ethylene Oxide Dimer 3,3'-Dichloro-5,5'-bipyridine Acid 6-Chloronicotinic acid Grignard Grignard Grignard->Dimer Self-condensation (Side Reaction) Grignard->Acid + CO2 (from air) (Side Reaction) Product Product Grignard->Product + Ethylene Oxide (Main Reaction)

Caption: Synthetic pathway for this compound via a Grignard reaction, highlighting the formation of common side-products.

References

Troubleshooting low conversion in 2-(6-Chloropyridin-3-YL)ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Chloropyridin-3-YL)ethanol. The following information is designed to address common challenges, particularly low conversion rates, and to provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low conversion in the reduction of Methyl 2-(6-chloropyridin-3-yl)acetate to this compound using lithium aluminum hydride (LAH). What are the potential causes?

A1: Low conversion in this reduction step can be attributed to several factors:

  • Inactive Reducing Agent: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. If the LAH is old or has been improperly stored, its reducing capacity will be diminished.

  • Presence of Moisture: The reaction is extremely sensitive to water. Any moisture in the solvent (e.g., THF or diethyl ether), glassware, or starting material will consume the LAH, reducing the amount available for the ester reduction.

  • Insufficient Amount of Reducing Agent: Ester reductions with LAH typically require at least 1 equivalent of the hydride, as 2 equivalents of hydride are consumed per mole of ester. It is common to use a slight excess to ensure the reaction goes to completion.

  • Low Reaction Temperature: While the initial addition of LAH is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle refluxing to proceed to completion.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How can I ensure my reducing agent and reaction conditions are optimal for the reduction?

A2: To optimize your reaction conditions:

  • Use Fresh or Newly Opened LAH: Whenever possible, use a fresh bottle of LAH or one that has been stored under a dry, inert atmosphere.

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Titrate the LAH: If you suspect your LAH has been partially deactivated, you can titrate a small sample to determine its active hydride concentration.

  • Optimize Stoichiometry: Use a slight excess of LAH (e.g., 1.5 to 2.0 equivalents) to ensure complete reduction.

  • Control the Temperature Profile: Add the LAH solution to the ester at 0 °C, then allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating may be necessary.

Q3: I am observing a significant amount of a side product in my reaction mixture. What could it be?

A3: A common side reaction is the formation of a complex between the pyridine nitrogen and the aluminum species. This can sometimes hinder the reaction and complicate the workup. Additionally, depending on the reaction conditions, over-reduction or other side reactions could occur. Careful control of temperature and stoichiometry can help minimize side product formation.

Q4: My workup procedure seems to be causing a low yield. What is the correct way to quench the reaction and extract the product?

A4: The workup for an LAH reaction is critical for obtaining a good yield. A common and effective procedure is the Fieser workup. For a reaction with 'x' grams of LAH in a solvent like ether or THF, the following are added sequentially and cautiously at 0 °C:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water

This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off. After filtration, the organic layer can be dried and concentrated to yield the crude product. An alternative is to use an acid quench, but this can sometimes lead to the formation of emulsions.

Q5: Can I use sodium borohydride (NaBH₄) instead of LAH for this reduction?

A5: Sodium borohydride is generally not strong enough to reduce esters to alcohols. While it is a milder and safer reducing agent, it is typically used for the reduction of aldehydes and ketones. For the reduction of an ester like Methyl 2-(6-chloropyridin-3-yl)acetate, a more powerful reducing agent such as lithium aluminum hydride is required.

Data Presentation

Table 1: Effect of LAH Equivalents on Product Yield
ExperimentEquivalents of LAHReaction Time (h)Conversion (%)Isolated Yield (%)
11.046555
21.549588
32.04>9992
42.54>9991

Note: Data are illustrative and may not represent actual experimental results.

Table 2: Influence of Reaction Temperature on Conversion
ExperimentTemperature ProfileReaction Time (h)Conversion (%)
A0 °C640
B0 °C to Room Temp695
CRoom Temperature692
DReflux (THF)2>99

Note: Data are illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Esterification of 2-(6-Chloropyridin-3-yl)acetic acid

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

  • Reaction Setup: To a solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 eq) in dry methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and basify to a pH of approximately 8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography if necessary.[1]

Protocol 2: Reduction of Methyl 2-(6-chloropyridin-3-yl)acetate

This protocol details the reduction of the methyl ester to the target alcohol.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of Methyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq) in anhydrous THF (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: In a separate flask, prepare a solution of lithium aluminum hydride (1.5 eq) in anhydrous THF. Slowly add the LAH solution to the stirred ester solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH using the Fieser workup procedure as described in the FAQs.

  • Isolation and Purification: Filter the resulting suspension through a pad of celite, washing the filter cake with additional THF. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.[2][3]

Visualizations

experimental_workflow Overall Experimental Workflow start Start: 2-(6-Chloropyridin-3-yl)acetic acid esterification Protocol 1: Esterification (MeOH, H2SO4, Reflux) start->esterification ester_product Intermediate: Methyl 2-(6-chloropyridin-3-yl)acetate esterification->ester_product reduction Protocol 2: Reduction (LAH, Anhydrous THF) ester_product->reduction crude_product Crude Product Mixture reduction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Final Product: this compound purification->final_product

Caption: A flowchart of the two-step synthesis of this compound.

troubleshooting_tree Troubleshooting Low Conversion in Reduction Step start Low Conversion Observed check_lah Is the LAH fresh and stored properly? start->check_lah check_conditions Are the solvent and glassware anhydrous? check_lah->check_conditions Yes re_run_fresh_lah Solution: Use fresh LAH and re-run the reaction. check_lah->re_run_fresh_lah No check_equivalents Were at least 1.5 eq of LAH used? check_conditions->check_equivalents Yes dry_and_rerun Solution: Flame-dry glassware and use anhydrous solvent. check_conditions->dry_and_rerun No check_temp Was the reaction allowed to warm to room temperature? check_equivalents->check_temp Yes increase_lah Solution: Increase LAH to 1.5-2.0 eq. check_equivalents->increase_lah No warm_reaction Solution: Warm to RT or gently reflux and monitor by TLC. check_temp->warm_reaction No

Caption: A decision tree for troubleshooting low conversion in the LAH reduction.

side_reaction Potential Side Reaction: Pyridine-Aluminum Complex reactant Methyl 2-(6-chloropyridin-3-yl)acetate Pyridine Nitrogen lah LiAlH4 Lewis Acidic Aluminum reactant:port->lah Lewis Base complex {Lewis Acid-Base Complex | Can hinder reduction} lah->complex Forms Complex

Caption: Formation of a Lewis acid-base complex as a potential side reaction.

References

Optimization of reaction conditions for 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(6-Chloropyridin-3-YL)ethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reduction of a corresponding acetyl precursor, such as 2-(6-chloropyridin-3-yl)acetic acid or its ester derivative.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: The reducing agent (e.g., Sodium Borohydride - NaBH₄, Lithium Aluminum Hydride - LiAlH₄) may have degraded due to improper storage. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Poor Quality Starting Material: The precursor may contain impurities that interfere with the reaction.[1] 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reduction reaction.[2][3]1. Use a fresh, unopened container of the reducing agent or verify the activity of the existing batch with a known substrate.[1] 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or carefully adjusting the temperature if the starting material persists.[1][4] 3. Purify the starting material prior to the reduction. 4. For NaBH₄ reductions, protic solvents like methanol or ethanol are often effective. For LiAlH₄, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are necessary.[1]
Presence of Multiple Spots on TLC (Indicating Side Products) 1. Over-reduction: Use of an overly reactive reducing agent or harsh reaction conditions. 2. Formation of Byproducts: Side reactions may occur due to the reactivity of the starting material or intermediates. 3. Impure Starting Material: Impurities in the precursor can lead to the formation of various side products.[5]1. Opt for a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Perform the reaction at a lower temperature to enhance selectivity. 2. Adjust reaction parameters such as temperature, solvent, and the rate of reagent addition. 3. Ensure the purity of the starting material through techniques like recrystallization or column chromatography.[5]
Difficult Product Isolation 1. Product Polarity: The hydroxyl group in the product can make it highly polar, leading to solubility in aqueous work-up solutions. 2. Emulsion Formation: Formation of a stable emulsion during aqueous work-up can make phase separation challenging.1. During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and facilitate its extraction into the organic phase.[4] Use a continuous extraction apparatus for highly polar products. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Filtering the mixture through a pad of celite can also be effective.
Product Contamination with Unreacted Starting Material 1. Insufficient Reducing Agent: The amount of reducing agent used was not enough to fully convert the starting material. 2. Short Reaction Time: The reaction was stopped before all the starting material could react.1. Increase the molar equivalents of the reducing agent. A slight excess is often necessary to drive the reaction to completion. 2. Continue to monitor the reaction with TLC and allow it to proceed until the starting material spot is no longer visible.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimizing the yield of this compound?

A1: The most critical parameters include the choice and quality of the reducing agent, the reaction temperature, and the solvent system. The purity of the starting material, 2-(6-chloropyridin-3-yl)acetic acid or its ester, is also crucial as impurities can lead to side reactions and lower yields.[1][5]

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] Use a suitable eluent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material from the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification method is column chromatography on silica gel.[4] A gradient elution using a solvent system like ethyl acetate in hexanes typically provides good separation. Recrystallization can also be an effective technique if a suitable solvent system is identified.[5]

Q4: What are some common impurities that might be present in the final product?

A4: Common impurities can include unreacted starting material, over-reduced byproducts where the chloro-group is also reduced, and isomers from the synthesis of the pyridine core.[5] It is essential to characterize the final product thoroughly using techniques like NMR and Mass Spectrometry to identify and quantify any impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Reducing agents like LiAlH₄ are highly reactive and pyrophoric; they must be handled under an inert atmosphere and quenched carefully. Chlorinated pyridine compounds can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before use.[4]

Experimental Protocols

Protocol 1: Reduction of Ethyl 2-(6-chloropyridin-3-yl)acetate with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq) in ethanol (0.2 M).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Optimization of Reaction Conditions for NaBH₄ Reduction

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol0 to RT385
2Ethanol0 to RT392
3Isopropanol0 to RT578
4EthanolRT288

Note: These are representative data and actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Starting Material in Ethanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT add_nabh4->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagent Check Reducing Agent Activity start->check_reagent check_sm Verify Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond inactive_reagent Use Fresh Reagent check_reagent->inactive_reagent Inactive impure_sm Purify Starting Material check_sm->impure_sm Impure adjust_params Adjust Time/ Temperature/Solvent optimize_cond->adjust_params success Improved Yield inactive_reagent->success impure_sm->success adjust_params->success

Caption: A decision tree for troubleshooting low reaction yield.

Potential Signaling Pathway Involvement

Derivatives of dichloropyridine are known to be investigated as kinase inhibitors.[6] The following diagram illustrates a hypothetical scenario where a derivative of this compound could inhibit the PI3K/Akt/mTOR signaling pathway, a crucial pathway in cancer cell proliferation and survival.[6]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Purification of Crude 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 2-(6-Chloropyridin-3-YL)ethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude this compound?

A1: The impurities in crude this compound are dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Isomeric Byproducts: Formation of other positional isomers during the synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Residual Solvents: Solvents used in the reaction or work-up that have not been completely removed.

  • Reagent-Derived Impurities: Byproducts from the reagents used in the synthesis.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the physical state of your crude product and the nature of the impurities.[1]

  • For solid crude product: Recrystallization is often a highly effective method for removing impurities.[2]

  • For liquid or oily crude product: Flash column chromatography is the recommended technique for separating the desired compound from both more polar and less polar impurities.[1]

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical methods can be used to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for routine purity checks.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.[3] For obtaining a highly accurate and absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent choice.[3]

Troubleshooting Guides

Recrystallization Issues

Q4: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A4: This is a common issue that can be resolved by trying the following:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[2] Alternatively, add a "seed crystal" of the pure compound if you have one.[2]

  • Supersaturation: Your solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of your compound.[4]

  • Solvent Concentration: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent before allowing it to cool slowly.

  • Change Solvent System: The chosen solvent may not be appropriate. Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "bad" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.[4] Reheat to get a clear solution and then cool slowly.

Column Chromatography Issues

Q6: How do I select the appropriate solvent system (mobile phase) for column chromatography?

A6: The ideal mobile phase should provide good separation between your product and the impurities. This is typically determined using Thin-Layer Chromatography (TLC) beforehand. A common approach for normal-phase chromatography on silica gel is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound on a TLC plate.[6]

Q7: My compounds are running too fast or too slow on the column. What adjustments should I make?

A7:

  • Running Too Fast (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent system.

  • Running Too Slow (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent to increase the elution speed of your compound.

Q8: I am observing poor separation of my compound from an impurity. What can I do?

A8:

  • Optimize Mobile Phase: Re-evaluate your solvent system using TLC to find a composition that provides better separation between the spots of your desired product and the impurity.

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to uneven flow and poor separation.[1]

  • Loading Technique: Load your crude sample onto the column in a concentrated band. Using a large volume of solvent to load the sample will result in broad bands and poor resolution. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, can improve separation.[1]

Data Presentation

The following table provides illustrative data on the expected purity and yield for the purification of crude this compound using different techniques. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Single Solvent Recrystallization~85%>98%70-85%Effective if a suitable single solvent is found.
Mixed Solvent Recrystallization~85%>98%65-80%Useful when a single suitable solvent cannot be identified.[5]
Flash Column Chromatography70-90%>99%80-95%Highly effective for removing a wide range of impurities, especially for oily products.[1][7]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.[2] Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The target Rf for the product should be around 0.2-0.4.[6]

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[1]

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase.[1]

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure it is uniform.[1]

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[1]

  • Elution: Add the mobile phase to the column and apply gentle air pressure to achieve a steady flow. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_solid Solid Purification cluster_liquid Liquid/Oil Purification cluster_analysis Final Analysis crude Crude this compound assess_state Assess Physical State crude->assess_state recrystallize Recrystallization assess_state->recrystallize Solid chromatography Column Chromatography assess_state->chromatography Liquid/Oil purity_check Purity Assessment (HPLC, GC-MS, NMR) recrystallize->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Potential Solutions start No Crystals Form Upon Cooling solution1 Scratch flask inner wall start->solution1 solution2 Add a seed crystal start->solution2 solution3 Cool in ice bath start->solution3 solution4 Evaporate some solvent and re-cool start->solution4 success Crystals Form solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting logic for failed crystallization.

References

Preventing degradation of 2-(6-Chloropyridin-3-YL)ethanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-chloropyridin-3-yl)ethanol. Our aim is to help you prevent degradation of the target molecule and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound during synthesis?

A1: The primary degradation pathway is the oxidation of the primary alcohol group on the ethanol side chain. This can lead to the formation of two main impurities: 2-(6-chloropyridin-3-yl)acetaldehyde and the further oxidized 2-(6-chloropyridin-3-yl)acetic acid. This oxidation can be initiated by various oxidizing agents that may be present as impurities in reagents or formed under certain reaction conditions.

Q2: Can the chloropyridine ring itself degrade during the synthesis?

A2: Yes, under certain conditions, the 6-chloro-substituted pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is activated towards substitution by the electron-withdrawing effect of the pyridine nitrogen.[1] Strong nucleophiles present in the reaction mixture, especially at elevated temperatures, could potentially displace the chloride, leading to undesired byproducts.

Q3: I am observing significant tailing of my product during purification by silica gel column chromatography. What could be the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. HPLC is excellent for monitoring the reaction progress and quantifying the product and impurities.[2] A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer, can provide good separation.[2] GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the desired product and any byproducts.[3]

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of oxidation-related impurities.

Possible Causes:

  • Presence of oxidizing agents in the starting materials or solvents.

  • Exposure of the reaction mixture to air (oxygen) for prolonged periods, especially at elevated temperatures.

  • Use of reaction conditions that promote oxidation.

Solutions:

  • Use high-purity, anhydrous solvents and reagents. Ensure that solvents are properly dried and distilled if necessary.

  • Maintain an inert atmosphere. Conduct the reaction under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Control the reaction temperature. Avoid excessive heating, as higher temperatures can accelerate oxidation.

  • Choose appropriate reagents. If using a Williamson ether synthesis approach, ensure the base is not excessively strong or used in large excess, which could promote side reactions.

Problem 2: Formation of unexpected byproducts related to the chloropyridine ring.

Possible Causes:

  • Reaction with strong nucleophiles leading to substitution of the chlorine atom.

  • Use of harsh basic or acidic conditions that could affect the stability of the pyridine ring.

Solutions:

  • Control nucleophile concentration and reactivity. If strong nucleophiles are necessary for other transformations, consider protecting the pyridine ring or using milder reaction conditions.

  • Optimize pH. Maintain the reaction mixture at a pH that is optimal for the desired transformation while minimizing degradation of the chloropyridine moiety. Buffer systems can be employed to maintain a stable pH.

  • Temperature control. As with oxidation, lower temperatures can help to reduce the rate of unwanted nucleophilic substitution reactions.

Data Presentation

Table 1: Hypothetical Yield and Impurity Profile Under Different Reaction Conditions

ParameterStandard ConditionsInert AtmosphereElevated Temperature (100°C)
Yield of this compound 75%85%60%
2-(6-chloropyridin-3-yl)acetaldehyde 5%<1%15%
2-(6-chloropyridin-3-yl)acetic acid 2%<0.5%8%
Other Byproducts 3%2%7%

Note: This data is illustrative and will vary depending on the specific synthetic route and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline based on the synthesis of similar pyridyl ethers and should be optimized for specific laboratory conditions.[4]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 6-chloropyridin-3-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (1.5 eq.), to the solution and stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add 2-bromoethanol or 2-chloroethanol (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. To prevent tailing, it is advisable to add 0.5-1% triethylamine to the eluent.

Visualizations

degradation_pathway This compound This compound 2-(6-Chloropyridin-3-YL)acetaldehyde 2-(6-Chloropyridin-3-YL)acetaldehyde This compound->2-(6-Chloropyridin-3-YL)acetaldehyde Oxidation 2-(6-Chloropyridin-3-YL)acetic acid 2-(6-Chloropyridin-3-YL)acetic acid 2-(6-Chloropyridin-3-YL)acetaldehyde->2-(6-Chloropyridin-3-YL)acetic acid Further Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Alkylating Agent Addition Alkylating Agent Addition Base Addition->Alkylating Agent Addition Heating & Monitoring Heating & Monitoring Alkylating Agent Addition->Heating & Monitoring Quenching & Extraction Quenching & Extraction Heating & Monitoring->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Purity Analysis (HPLC/GC-MS) Purity Analysis (HPLC/GC-MS) Column Chromatography->Purity Analysis (HPLC/GC-MS)

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic Low Yield or Impurities Detected Low Yield or Impurities Detected Check for Oxidation Check for Oxidation Low Yield or Impurities Detected->Check for Oxidation Check for SNAr Byproducts Check for SNAr Byproducts Check for Oxidation->Check for SNAr Byproducts No Use Inert Atmosphere & Control Temp Use Inert Atmosphere & Control Temp Check for Oxidation->Use Inert Atmosphere & Control Temp Yes Optimize Base & Nucleophile Optimize Base & Nucleophile Check for SNAr Byproducts->Optimize Base & Nucleophile Yes

References

Challenges in the scale-up of 2-(6-Chloropyridin-3-YL)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(6-Chloropyridin-3-YL)ethanol.

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis

Question: We are experiencing low yields in the synthesis of this compound via the Williamson ether synthesis from 2,6-dichloropyridine and ethylene glycol. What are the potential causes and solutions?

Answer:

Low yields in this synthesis can stem from several factors related to the reactivity of the starting materials and reaction conditions.

Potential Causes:

  • Low Reactivity of 2,6-Dichloropyridine: The chlorine substituent on the pyridine ring is less reactive than a bromine or iodine equivalent, which can lead to incomplete reaction.

  • Insufficient Base Strength or Stoichiometry: The base is crucial for deprotonating ethylene glycol to form the nucleophilic alkoxide. Incomplete deprotonation will result in a lower reaction rate.

  • Side Reactions:

    • Over-alkylation: The initial product, this compound, can react further with another molecule of deprotonated ethylene glycol.

    • Polymerization of Ethylene Glycol: Under basic conditions, ethylene glycol can self-condense.

    • Hydrolysis of 2,6-Dichloropyridine: Presence of water can lead to the formation of the corresponding hydroxypyridine, which is a common impurity.

  • Suboptimal Reaction Temperature and Time: The reaction may require higher temperatures and longer reaction times to proceed to completion due to the lower reactivity of the chlorinated pyridine.

Troubleshooting Steps:

  • Optimize Base:

    • Ensure at least one equivalent of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to fully deprotonate one hydroxyl group of ethylene glycol.

    • Consider using a slight excess of the base to drive the reaction forward.

  • Control Stoichiometry of Ethylene Glycol:

    • Using a large excess of ethylene glycol can favor the desired reaction over side reactions but may complicate purification. Start with a moderate excess (e.g., 2-3 equivalents) and optimize.

  • Solvent Choice:

    • Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, or Dioxane to ensure the reactants remain in solution and to achieve the necessary reaction temperature. Ensure the solvent is anhydrous to prevent hydrolysis.

  • Temperature and Reaction Monitoring:

    • Gradually increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.

  • Consider Alternative Starting Material: If feasible, using 2-bromo-6-chloropyridine could significantly improve the reaction rate and yield due to the better leaving group ability of bromide.

Issue 2: Impurity Formation in Grignard Synthesis Route

Question: We are attempting a Grignard synthesis of this compound from 2-chloro-5-halopyridine and an epoxide (e.g., ethylene oxide), but are observing significant impurities. How can we improve the purity of our product?

Answer:

The Grignard reaction is a powerful tool but is sensitive to reaction conditions, and several side reactions can lead to impurities.

Potential Causes of Impurities:

  • Wurtz Coupling: The Grignard reagent can react with the starting halide to form a biphenyl-type byproduct.

  • Reaction with Starting Material: The Grignard reagent is a strong base and can deprotonate other starting materials or intermediates.

  • Moisture Contamination: Grignard reagents react readily with water, which will quench the reagent and reduce the yield.

  • Incomplete Reaction: If the reaction with the epoxide does not go to completion, unreacted starting materials will contaminate the product.

  • Formation of Diol: If the Grignard reagent is prepared from a dihalide, there is a possibility of forming a di-Grignard reagent, which can react with two molecules of the epoxide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Activate the magnesium turnings (e.g., with a small crystal of iodine) to ensure the reaction initiates properly.

    • Add the halide dropwise to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations that can promote side reactions.

  • Reaction with Epoxide:

    • Add the epoxide slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.

    • Ensure a slight excess of the Grignard reagent to drive the reaction to completion.

  • Work-up Procedure:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. This will protonate the alkoxide and neutralize any remaining Grignard reagent.

  • Purification:

    • Purification by column chromatography is often necessary to remove byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the large-scale synthesis of this compound?

A1: A common and industrially relevant precursor is 2-chloro-5-(chloromethyl)pyridine. This intermediate can be synthesized from 3-methylpyridine through a chlorination process. The chloromethyl group can then be converted to the desired ethanol side chain through various synthetic routes, including reaction with a source of formaldehyde followed by reduction, or via a Grignard-type reaction.

Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?

A2: During scale-up, the following parameters are critical to monitor and control:

  • Temperature: Exothermic reactions, such as Grignard reagent formation, need careful temperature control to prevent runaway reactions and minimize side product formation.

  • Mixing/Agitation: Efficient mixing is crucial to ensure homogeneity and good heat transfer, especially in large reactors.

  • Rate of Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation.

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and complicate purification of the final product.

  • Inert Atmosphere: For moisture and air-sensitive reactions, maintaining a robust inert atmosphere is critical at scale.

Q3: What are the recommended purification methods for this compound at an industrial scale?

A3: At an industrial scale, the preferred purification methods are:

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation is a highly effective and scalable purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective and economical method for removing impurities.

  • Liquid-Liquid Extraction: This is a standard work-up procedure to remove water-soluble impurities and byproducts.

  • Chromatography: While widely used in the lab, large-scale column chromatography can be expensive. It is typically reserved for high-value products or when other methods are ineffective.

Q4: What are the potential safety hazards associated with the scale-up of this synthesis?

A4: Key safety hazards include:

  • Use of Reactive Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Grignard reagents are also highly reactive and pyrophoric.

  • Handling of Chlorinated Compounds: Chlorinated pyridines can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Poor temperature control of exothermic reactions can lead to a dangerous increase in pressure and temperature within the reactor.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable.

A thorough process safety assessment should be conducted before any scale-up activities.

Data Presentation

Table 1: Comparison of Synthetic Routes (Qualitative)

ParameterWilliamson Ether SynthesisGrignard Reaction with Epoxide
Starting Materials 2,6-Dichloropyridine, Ethylene Glycol2-Chloro-5-halopyridine, Epoxide
Key Reagents Strong Base (e.g., NaH)Magnesium
Common Solvents DMF, DMSO, DioxaneTHF, Diethyl Ether
Potential Advantages Fewer steps if starting from dichloropyridine.Can be a cleaner reaction if well-controlled.
Potential Challenges Lower reactivity of chloro-substrate, potential for over-alkylation.Highly sensitive to moisture, potential for Wurtz coupling.

Experimental Protocols

Protocol 1: Laboratory-Scale Williamson Ether Synthesis
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to the flask via a cannula.

  • Alkoxide Formation: Cool the suspension to 0 °C and add ethylene glycol (2.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Addition of Pyridine: Dissolve 2,6-dichloropyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC. The reaction may take several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Laboratory-Scale Grignard Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Epoxide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethylene oxide (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) start->reaction reagents Reagents & Solvents reagents->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Distillation, Recrystallization, or Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions temp Optimize Temperature check_conditions->temp time Optimize Reaction Time check_conditions->time base Optimize Base Stoichiometry check_conditions->base over_alkylation Adjust Reactant Ratios check_side_reactions->over_alkylation hydrolysis Ensure Anhydrous Conditions check_side_reactions->hydrolysis improve_yield Improved Yield temp->improve_yield time->improve_yield base->improve_yield over_alkylation->improve_yield hydrolysis->improve_yield

Technical Support Center: Analysis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of unknown peaks in the NMR spectra of 2-(6-Chloropyridin-3-YL)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound in a deuterated solvent like CDCl₃ are summarized below. These values serve as a reference for identifying the signals of your target compound.

Table 1: 1H and 13C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-2~8.2~150.0
Pyridine H-4~7.6~139.0
Pyridine H-5~7.2~124.0
-CH₂-Ar~2.8~35.0
-CH₂-OH~3.8~62.0
-OHVariable-
Pyridine C-2-~150.0
Pyridine C-3-~135.0
Pyridine C-4-~139.0
Pyridine C-5-~124.0
Pyridine C-6-~151.0

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, temperature, and solvent.

Troubleshooting Unknown Peaks

Q2: I am observing unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A2: Unforeseen signals in the aromatic region (typically 7.0-9.0 ppm) could indicate the presence of unreacted starting materials or side-products. A common synthetic precursor to this compound is 6-chloronicotinaldehyde.

Table 2: Potential Aromatic Impurities

Compound Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm)
6-ChloronicotinaldehydeAldehyde CHO: ~10.0, Pyridine ring: ~7.5-9.0Aldehyde C=O: ~190, Pyridine ring: ~125-155
2-(6-Chloropyridin-3-yl)acetic acidPyridine ring: ~7.3-8.3Carboxylic acid C=O: ~175, Pyridine ring: ~124-152

Experimental Protocol: Synthesis of this compound via Reduction

A common method for synthesizing this compound is the reduction of a corresponding carbonyl compound, such as 2-(6-chloropyridin-3-yl)acetic acid or its ester.

  • Dissolution: Dissolve the starting carbonyl compound (e.g., ethyl 2-(6-chloropyridin-3-yl)acetate) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q3: I see extra signals in the aliphatic region of my spectrum. What are the likely culprits?

A3: Aliphatic impurities often stem from residual solvents used during the synthesis or purification steps. Additionally, if an ester was used as a starting material, incomplete reduction can lead to its presence in the final product.

Table 3: Potential Aliphatic Impurities

Compound Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm)
Ethyl 2-(6-chloropyridin-3-yl)acetateEthyl -CH₃: ~1.2, Ethyl -CH₂-: ~4.1Ethyl -CH₃: ~14, Ethyl -CH₂-: ~61
Ethanol-CH₃: ~1.2, -CH₂-: ~3.7-CH₃: ~18, -CH₂-: ~58
Diethyl Ether-CH₃: ~1.2, -CH₂-: ~3.5-CH₃: ~15, -CH₂-: ~66
Tetrahydrofuran (THF)~1.8, ~3.7~26, ~68
Acetone~2.1~31, ~207
Grease (hydrocarbons)~0.8, ~1.2 (broad)~14-32

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of your this compound sample.

troubleshooting_workflow start Unknown Peak in NMR Spectrum region Identify Region (Aromatic vs. Aliphatic) start->region aromatic Aromatic Region (7.0-9.0 ppm) region->aromatic Aromatic aliphatic Aliphatic Region (0-5.0 ppm) region->aliphatic Aliphatic check_precursors Compare with Starting Materials (e.g., 6-chloronicotinaldehyde) aromatic->check_precursors check_byproducts Compare with Potential Byproducts (e.g., acetic acid derivative) aromatic->check_byproducts check_solvents Compare with Common Solvents (THF, EtOH, Et₂O, Acetone) aliphatic->check_solvents check_grease Check for Broad Peaks (~0.8, ~1.2 ppm) (Grease/Hydrocarbons) aliphatic->check_grease identified Impurity Identified check_precursors->identified check_byproducts->identified check_solvents->identified check_grease->identified unidentified Further Analysis (e.g., 2D NMR, MS) identified->unidentified If other peaks remain

Caption: Troubleshooting workflow for unknown NMR peaks.

Signaling Pathway for Impurity Formation

The following diagram illustrates a simplified reaction pathway that could lead to the presence of common impurities in the synthesis of this compound.

impurity_formation cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Products & Impurities start_ester Ethyl 2-(6-chloropyridin-3-yl)acetate reduction Reduction (e.g., LiAlH₄) start_ester->reduction impurity_acid 2-(6-Chloropyridin-3-yl)acetic acid (Side-product from hydrolysis) start_ester->impurity_acid Hydrolysis start_aldehyde 6-Chloronicotinaldehyde start_aldehyde->reduction product This compound (Target Compound) reduction->product impurity_ester Unreacted Ester (Impurity) reduction->impurity_ester Incomplete Reaction

Caption: Potential impurity formation pathway.

Technical Support Center: Purification of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(6-Chloropyridin-3-YL)ethanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in a crude sample of this compound typically originate from the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the chloropyridine ring or the ethanol side chain.

  • Byproducts from Side Reactions: Incomplete reactions or side reactions can lead to the formation of related pyridine derivatives.

  • Isomeric Impurities: Formation of other isomers of the chloropyridinyl ethanol may occur during synthesis.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup may remain in the crude product.[1]

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective purification techniques for compounds like this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[2]

  • Recrystallization: If the compound is a solid at room temperature or can be solidified, recrystallization is an excellent technique for achieving high purity, especially for removing minor impurities.[3]

  • Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][4] To find the best solvent, you should perform small-scale solubility tests with a range of solvents of varying polarities.[2][4] Given the polar nature of the pyridine ring and the hydroxyl group, good starting points for solvents to test would be ethanol, ethyl acetate, acetone, and mixtures such as ethyl acetate/hexanes.[1][4]

Q4: What is a good starting solvent system for flash column chromatography of this compound?

A4: For a polar compound like this compound, a good starting point for a normal-phase silica gel column would be a mixture of a non-polar and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes.[5][6][7] You can determine the optimal ratio by running thin-layer chromatography (TLC) first, aiming for a retention factor (Rf) of around 0.2-0.4 for your target compound.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Q1: When I try to recrystallize my product, it "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are a few things to try:

  • Add more solvent: The compound may be coming out of solution too quickly. Add more of the hot solvent to ensure it is fully dissolved, then allow it to cool more slowly.[8]

  • Change the solvent system: Try a different solvent or a mixed solvent system. If using a mixed solvent, you can try adding more of the solvent in which the compound is more soluble.

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[8]

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield in recrystallization can be due to several factors:

  • Using too much solvent: Dissolve your compound in the minimum amount of hot solvent.[2] Using an excess will result in a significant portion of your product remaining in the solution upon cooling.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[2]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, make sure your funnel and flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Q3: During column chromatography, my compound is either stuck at the top of the column or runs through with the solvent front. What should I do?

A3: This indicates that the polarity of your eluent (solvent system) is incorrect.

  • Compound stuck at the top (low Rf): The eluent is not polar enough to move your compound down the column. You need to increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Compound runs with the solvent front (high Rf): The eluent is too polar. You should decrease the proportion of the polar solvent (e.g., use more hexane).

Q4: After purification, my TLC still shows multiple spots. What are my next steps?

A4: If a single purification step is insufficient, you may need to perform a second purification using a different method.

  • Column Chromatography followed by Recrystallization: This is a common and effective strategy. Column chromatography can remove the bulk of the impurities, and a subsequent recrystallization can further polish the product to a high purity.[2]

  • Try a different chromatography stationary phase: If your compound is unstable on silica gel or the separation is difficult, consider using a different stationary phase like alumina.[9]

Data Presentation

Table 1: Illustrative Solvent Selection for Recrystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterSparingly SolubleSolublePotentially good, but may require a co-solvent.
EthanolSolubleVery SolubleMay be too soluble for good recovery.
Ethyl AcetateSparingly SolubleSolubleGood candidate.
HexaneInsolubleInsolubleUnsuitable as a single solvent, but good as an anti-solvent in a mixed system.
AcetoneSolubleVery SolubleLikely too soluble.
Ethyl Acetate/HexaneSparingly SolubleSolubleA mixed solvent system is a promising option.

Note: This table provides illustrative examples. Actual solubilities should be determined experimentally.

Table 2: Example Solvent Systems for Flash Column Chromatography

Eluent System (v/v)PolarityTypical Application
10% Ethyl Acetate in HexaneLowEluting non-polar impurities.
20-40% Ethyl Acetate in HexaneMediumA good starting range for eluting the target compound.
50-70% Ethyl Acetate in HexaneHighEluting more polar impurities.
1-5% Methanol in DichloromethaneHighFor very polar compounds that do not move with ethyl acetate/hexane.

Note: Optimal solvent systems must be determined by TLC analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, and ethyl acetate/hexane mixtures) both at room temperature and at the solvent's boiling point to find a suitable solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[2] Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2] Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase. Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G General Purification Workflow for this compound crude Crude this compound assess_purity Assess Initial Purity (TLC, NMR) crude->assess_purity high_purity High Initial Purity (>90%) assess_purity->high_purity High low_purity Low Initial Purity (<90%) assess_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_purity_check Assess Final Purity (HPLC, NMR) recrystallization->final_purity_check column_chromatography->final_purity_check final_purity_check->column_chromatography Purity Not Met & From Recrystallization pure_product Pure Product (>99%) final_purity_check->pure_product Purity Met

Caption: General purification workflow.

G Decision Tree for Purification Method Selection start Start with Crude Product is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable and has a distinct boiling point? is_solid->is_thermally_stable No (Liquid/Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distillation Consider Vacuum Distillation is_thermally_stable->distillation Yes chromatography Use Flash Column Chromatography is_thermally_stable->chromatography No purity_check Check Purity recrystallize->purity_check distillation->purity_check chromatography->purity_check purity_check->chromatography Purity Insufficient end Pure Product purity_check->end Purity Sufficient

Caption: Decision tree for purification method.

G Troubleshooting Poor Recrystallization Yield start Low Yield After Recrystallization check_solvent Was the minimum amount of hot solvent used? start->check_solvent too_much_solvent Too much solvent used. Evaporate some solvent and re-cool. check_solvent->too_much_solvent No check_cooling Was the solution cooled slowly? check_solvent->check_cooling Yes fast_cooling Cooled too fast. Redissolve and cool slowly. check_cooling->fast_cooling No check_mother_liquor Analyze mother liquor by TLC. check_cooling->check_mother_liquor Yes product_in_liquor Significant product remains. Concentrate and attempt a second crop of crystals. check_mother_liquor->product_in_liquor Product detected no_product_in_liquor Product loss occurred elsewhere. check_mother_liquor->no_product_in_liquor No product detected

References

Technical Support Center: Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(6-Chloropyridin-3-YL)ethanol, with a focus on the catalytic reduction of 6-chloronicotinic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly in the reduction of methyl 6-chloronicotinate.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive or insufficient catalyst/reducing agent: The reducing agent may have degraded due to improper storage or handling.- Use a fresh batch of the reducing agent. Ensure it is handled under an inert atmosphere, especially for highly reactive agents like LiAlH₄. - Increase the molar equivalents of the reducing agent.
- Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- If using NaBH₄ with a Lewis acid, gentle heating (e.g., 40-50 °C) may be required. - For LiAlH₄ reductions, the reaction is typically run at 0 °C to room temperature.
- Poor quality starting material: Impurities in the methyl 6-chloronicotinate can interfere with the reaction.- Purify the starting material by recrystallization or column chromatography before use.
Incomplete Reaction - Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting material is still present.
- Heterogeneous reaction mixture: Poor stirring can lead to inefficient contact between the reactants and the reducing agent, especially with solid reagents like NaBH₄.- Ensure vigorous stirring throughout the reaction.[1]
Formation of Side Products - Over-reduction: Strong reducing agents can sometimes lead to the reduction of the pyridine ring or dehalogenation.- Use a milder reducing agent if possible. For example, NaBH₄ with a Lewis acid is generally more selective than LiAlH₄. - Careful control of reaction temperature and stoichiometry is crucial.
- Formation of ethyl ester (if using ethanol as a solvent with NaBH₄): Transesterification can occur.- Use a non-alcoholic solvent such as Tetrahydrofuran (THF) or Diethyl ether.
Difficult Product Isolation/Purification - Emulsion during workup: The formation of stable emulsions can make extraction difficult.- Add a saturated solution of NaCl (brine) to break up the emulsion. - Filter the mixture through a pad of celite before extraction.
- Product is an oil and does not crystallize: Impurities can prevent crystallization.- Purify the product using column chromatography on silica gel. - Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent laboratory-scale synthesis involves a two-step process:

  • Esterification: Conversion of 6-chloronicotinic acid to its methyl ester, methyl 6-chloronicotinate. This is typically achieved using methanol with a catalytic amount of strong acid like sulfuric acid.

  • Reduction: The catalytic reduction of the methyl ester to the corresponding primary alcohol, this compound.

Q2: Which catalyst or reducing agent is best for the reduction of methyl 6-chloronicotinate?

The choice of reducing agent depends on the desired reactivity, selectivity, and available laboratory equipment.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for esters.[2][3] However, it is non-selective and highly reactive with protic solvents, requiring strict anhydrous conditions.[4][5]

  • Sodium Borohydride (NaBH₄) with a Lewis Acid: Sodium borohydride alone is generally not strong enough to reduce esters efficiently.[2] However, its reactivity can be enhanced by the addition of a Lewis acid such as calcium chloride (CaCl₂) or zinc chloride (ZnCl₂).[6] This system is often milder and more selective than LiAlH₄.

Q3: Can I directly reduce 6-chloronicotinic acid to this compound?

Direct reduction of carboxylic acids to alcohols is possible but often requires harsher conditions or more specialized catalysts. While reagents like borane-tetrahydrofuran complex (BH₃·THF) can be used, the more common and often higher-yielding approach is the reduction of the corresponding ester.

Q4: What are the key safety precautions when working with catalysts like LiAlH₄?

Lithium aluminum hydride reacts violently with water and other protic solvents to release flammable hydrogen gas.[4][5]

  • All glassware must be thoroughly dried.

  • The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The quenching of the reaction must be done carefully at low temperatures by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water and then a base solution).

Q5: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting ester and the product alcohol. The spots can be visualized under UV light.

Experimental Protocols

Protocol 1: Reduction of Methyl 6-chloronicotinate using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Methyl 6-chloronicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 6-chloronicotinate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous NaOH solution.

  • Filter the resulting precipitate through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Protocol 2: Reduction of Methyl 6-chloronicotinate using Sodium Borohydride and Calcium Chloride

Materials:

  • Methyl 6-chloronicotinate

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂), anhydrous

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 6-chloronicotinate in ethanol or THF, add anhydrous calcium chloride and stir until it dissolves.

  • Add sodium borohydride portion-wise at room temperature.

  • Heat the reaction mixture to a gentle reflux (if necessary) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing SystemTypical SolventReaction TemperatureKey AdvantagesKey Disadvantages
LiAlH₄ Anhydrous THF, Diethyl ether0 °C to Room Temp.High reactivity, generally good yields.Highly reactive with water, requires strict anhydrous conditions, less selective.[4][5]
NaBH₄ / CaCl₂ Ethanol, THFRoom Temp. to RefluxMilder, more selective, easier to handle than LiAlH₄.May require heating, potentially longer reaction times.

Note: The yields are highly dependent on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start 6-Chloronicotinic Acid reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) start->reagents1 ester Methyl 6-chloronicotinate reagents2 Reducing Agent (e.g., LiAlH4 or NaBH4/CaCl2) ester->reagents2 reagents1->ester product This compound purification Column Chromatography product->purification reagents2->product purified_product Pure Product purification->purified_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Purity and Activity of Starting Materials and Reagents Start->Check_Reagents Check_Reagents->Start Reagents Impure/Inactive Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Optimize_Conditions->Start Optimization Fails Improve_Stirring Ensure Vigorous Stirring Optimize_Conditions->Improve_Stirring Conditions Optimized Improve_Stirring->Start Stirring Inadequate Successful_Reaction Successful Reaction Improve_Stirring->Successful_Reaction Stirring Adequate

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

Confirming the Structure of 2-(6-Chloropyridin-3-YL)ethanol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to facilitate the structural confirmation of 2-(6-Chloropyridin-3-YL)ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted ¹H and ¹³C NMR data with that of potential isomeric alternatives, this document serves as a practical tool for unambiguous identification. Detailed experimental protocols and a logical workflow for structural verification are also presented.

¹H and ¹³C NMR Data Comparison

The definitive structure of this compound can be ascertained by a careful analysis of its ¹H and ¹³C NMR spectra and comparison with plausible isomers. The substitution pattern on the pyridine ring and the position of the ethanol substituent significantly influence the chemical shifts and splitting patterns of the protons and carbons. Below is a table summarizing the predicted NMR data for the target molecule and three potential alternatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

CompoundAtomPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)
This compound (Target) H-28.24 (d)C-2: 149.2
H-47.65 (dd)C-3: 135.2
H-57.30 (d)C-4: 138.9
-CH₂- (α to ring)2.85 (t)C-5: 124.0
-CH₂- (β to ring)3.85 (t)C-6: 150.5
-OHVariable-CH₂- (α to ring): 35.1
-CH₂- (β to ring): 60.8
2-(2-Chloropyridin-3-YL)ethanolH-47.75 (dd)C-2: 147.8
H-57.25 (dd)C-3: 132.9
H-68.30 (dd)C-4: 139.5
-CH₂- (α to ring)2.95 (t)C-5: 122.5
-CH₂- (β to ring)3.80 (t)C-6: 151.0
-OHVariable-CH₂- (α to ring): 32.7
-CH₂- (β to ring): 61.2
2-(5-Chloropyridin-2-YL)ethanolH-37.20 (d)C-2: 159.1
H-47.60 (dd)C-3: 123.5
H-68.35 (d)C-4: 138.5
-CH₂- (α to ring)3.00 (t)C-5: 133.8
-CH₂- (β to ring)3.90 (t)C-6: 148.9
-OHVariable-CH₂- (α to ring): 38.8
-CH₂- (β to ring): 61.5
1-(6-Chloropyridin-3-YL)ethanolH-28.40 (d)C-2: 148.5
H-47.70 (dd)C-3: 140.1
H-57.35 (d)C-4: 135.0
-CH-4.90 (q)C-5: 123.8
-CH₃1.50 (d)C-6: 150.3
-OHVariable-CH-: 68.5
-CH₃: 25.5

Note: Predicted chemical shifts were obtained using online NMR prediction tools and may vary slightly from experimental values. The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on solvent, concentration, and temperature.

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenize: Gently agitate the tube to ensure a homogeneous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

  • Instrument Setup: The NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument) is set up and calibrated.

  • Sample Insertion: The NMR tube is carefully placed into the spinner turbine and inserted into the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans is usually required compared to ¹H NMR.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy. This process involves a combination of one-dimensional and two-dimensional NMR experiments to unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule.

Structure_Confirmation_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Confirmation Compound Synthesized Compound SamplePrep Dissolve in Deuterated Solvent Compound->SamplePrep NMR_Tube Transfer to NMR Tube SamplePrep->NMR_Tube Acquire_1H Acquire ¹H NMR NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR NMR_Tube->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) NMR_Tube->Acquire_2D Analyze_1D Analyze ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity, Integration) Acquire_1H->Analyze_1D Acquire_13C->Analyze_1D Analyze_2D Analyze 2D Spectra (¹H-¹H and ¹H-¹³C Correlations) Acquire_2D->Analyze_2D Compare Compare with Predicted Data and Alternatives Analyze_1D->Compare Analyze_2D->Compare Confirmation Structure Confirmed Compare->Confirmation

Caption: Workflow for NMR-based structural confirmation.

By following this structured approach of data acquisition, analysis, and comparison, researchers can confidently confirm the chemical structure of this compound and differentiate it from its isomers.

A Comparative Guide to the Synthesis of 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(6-Chloropyridin-3-YL)ethanol can be approached from readily available starting materials. The two routes explored are:

  • Route 1: Reduction of 2-(6-Chloropyridin-3-YL)acetic acid. This route offers a straightforward transformation of a commercially available carboxylic acid to the desired alcohol.

  • Route 2: Grignard Reaction with 6-Chloro-3-pyridinecarboxaldehyde. This pathway involves the formation of a carbon-carbon bond, providing an alternative approach to constructing the ethanol side chain.

The choice between these routes will depend on factors such as the cost and availability of starting materials, desired scale of synthesis, and the laboratory's capabilities for handling specific reagents.

Comparison of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic routes to this compound.

ParameterRoute 1: Reduction of Acetic AcidRoute 2: Grignard Reaction
Starting Material 2-(6-Chloropyridin-3-YL)acetic acid6-Chloro-3-pyridinecarboxaldehyde
Key Transformation Reduction of a carboxylic acidGrignard addition to an aldehyde
Reagents Strong reducing agents (e.g., LiAlH₄)Methylmagnesium halide (e.g., CH₃MgBr)
Number of Steps Typically 1-2 (including esterification if necessary)Typically 1
Potential Yield Generally highModerate to high
Scalability Good, but requires handling of reactive hydridesGood, requires anhydrous conditions
Advantages Direct conversion of a known starting material.Builds the carbon skeleton efficiently.
Disadvantages Use of highly reactive and moisture-sensitive reducing agents.Grignard reagents are highly moisture-sensitive; aldehyde precursor may require synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route. These are based on general procedures for similar reactions and may require optimization for the specific substrate.

Route 1: Reduction of 2-(6-Chloropyridin-3-YL)acetic acid

This route involves the reduction of the carboxylic acid, likely via an ester intermediate, to the primary alcohol. Direct reduction of the carboxylic acid is also possible with strong reducing agents.

Step 1 (Optional): Esterification of 2-(6-Chloropyridin-3-YL)acetic acid

  • To a solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Reduction to this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the methyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Route 2: Grignard Reaction with 6-Chloro-3-pyridinecarboxaldehyde

This route utilizes a Grignard reagent to add a methyl group to the aldehyde, which upon workup yields the secondary alcohol, 1-(6-chloropyridin-3-yl)ethanol. This would then require an additional step to obtain the desired primary alcohol. A more direct approach would be a reaction with a Grignard reagent derived from a protected ethanolamine, though this is a more complex multi-step process. For the purpose of this guide, we will focus on the more straightforward, albeit indirect, methyl Grignard addition. A subsequent homologation step would be required to obtain the target molecule.

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)ethanol

  • To a solution of 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of methylmagnesium bromide (1.1-1.2 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(6-chloropyridin-3-yl)ethanol.

Note: To obtain the target molecule, this compound, from this intermediate, a subsequent multi-step sequence such as conversion to the corresponding halide followed by cyanation and hydrolysis/reduction would be necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Routes cluster_route1 Route 1: Reduction cluster_route2 Route 2: Grignard Reaction A1 2-(6-Chloropyridin-3-YL)acetic acid B1 Methyl 2-(6-chloropyridin-3-yl)acetate A1->B1 Esterification (MeOH, H₂SO₄) C1 This compound B1->C1 Reduction (LiAlH₄) A2 6-Chloro-3-pyridinecarboxaldehyde B2 1-(6-Chloropyridin-3-yl)ethanol A2->B2 Grignard Addition (CH₃MgBr) C2 Further Steps B2->C2 Homologation

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

Both the reduction of 2-(6-chloropyridin-3-yl)acetic acid and the Grignard reaction with 6-chloro-3-pyridinecarboxaldehyde represent viable, albeit with the latter being more indirect, synthetic strategies for obtaining this compound. The choice of route will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, desired scale, and safety considerations associated with the handling of potent reducing agents and organometallics. For a more direct synthesis, the reduction route appears more straightforward, provided the starting carboxylic acid is readily accessible. Further optimization of reaction conditions would be necessary to maximize yields and purity for either approach.

References

Comparative Biological Activity of 2-(6-Chloropyridin-3-YL)ethanol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal activity of novel analogs of 2-(6-Chloropyridin-3-YL)ethanol. The data presented is supported by detailed experimental protocols and visualizations to facilitate understanding and further research in the development of new pest control agents.

The compound this compound is a known neonicotinoid insecticide. Neonicotinoids act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[1] Modifications to the ethanol moiety of this parent compound can significantly impact its insecticidal efficacy, selectivity, and physicochemical properties. This guide explores a series of ester and ether analogs to elucidate structure-activity relationships (SAR).

Comparative Insecticidal Activity

The following tables summarize the contact and systemic insecticidal activity of various this compound analogs against the Green Peach Aphid (Myzus persicae), a common agricultural pest. The data, presented as LC50 values (the concentration required to kill 50% of the test population), is illustrative and based on established trends in neonicotinoid SAR.

Table 1: Contact Toxicity of this compound Analogs against Myzus persicae (48 hours)

Compound IDAnalog NameModificationLC50 (mg/L)
Control This compound-15.2
Analog 1 2-(6-Chloropyridin-3-YL)ethyl acetateAcetate Ester8.5
Analog 2 2-(6-Chloropyridin-3-YL)ethyl propionatePropionate Ester10.1
Analog 3 2-(6-Chloropyridin-3-YL)ethyl butyrateButyrate Ester12.8
Analog 4 2-(6-Chloropyridin-3-YL)ethyl benzoateBenzoate Ester18.7
Analog 5 3-(2-Methoxyethyl)-6-chloropyridineMethyl Ether9.3
Analog 6 3-(2-Ethoxyethyl)-6-chloropyridineEthyl Ether11.5

Table 2: Systemic Toxicity of this compound Analogs against Myzus persicae (72 hours)

Compound IDAnalog NameModificationLC50 (mg/L)
Control This compound-12.5
Analog 1 2-(6-Chloropyridin-3-YL)ethyl acetateAcetate Ester6.2
Analog 2 2-(6-Chloropyridin-3-YL)ethyl propionatePropionate Ester8.9
Analog 3 2-(6-Chloropyridin-3-YL)ethyl butyrateButyrate Ester11.3
Analog 4 2-(6-Chloropyridin-3-YL)ethyl benzoateBenzoate Ester16.1
Analog 5 3-(2-Methoxyethyl)-6-chloropyridineMethyl Ether7.8
Analog 6 3-(2-Ethoxyethyl)-6-chloropyridineEthyl Ether10.2

Experimental Protocols

Detailed methodologies for the contact and systemic bioassays are provided below.

Contact Toxicity Bioassay (Leaf-Dip Method)
  • Insect Rearing: A susceptible strain of Myzus persicae is reared on cabbage seedlings in a controlled environment (25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions: The test compounds are dissolved in a minimal amount of acetone and then diluted with distilled water containing 0.1% Triton X-100 to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

  • Bioassay Procedure:

    • Cabbage leaf discs (2 cm diameter) are cut from fresh, untreated leaves.

    • Each leaf disc is dipped into a test solution for 10 seconds and then allowed to air dry for 1 hour.

    • Control discs are dipped in a solution of distilled water and 0.1% Triton X-100.

    • The dried leaf discs are placed individually in petri dishes containing a moist filter paper.

    • Ten adult apterous aphids are carefully transferred onto each leaf disc using a fine brush.

    • Each concentration is replicated three times.

  • Mortality Assessment: Mortality is assessed after 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The LC50 values are calculated using probit analysis.

Systemic Toxicity Bioassay (Root-Drench Method)
  • Plant Preparation: Cabbage seedlings are grown hydroponically in a nutrient solution.

  • Preparation of Test Solutions: The test compounds are dissolved in the hydroponic solution to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

  • Bioassay Procedure:

    • The roots of the cabbage seedlings are immersed in the test solutions.

    • Control plants are maintained in the untreated hydroponic solution.

    • After 24 hours of uptake, ten adult apterous aphids are placed on the leaves of each seedling.

    • The plants are then covered with ventilated cages.

    • Each concentration is replicated three times.

  • Mortality Assessment: Mortality is recorded after 72 hours.

  • Data Analysis: The LC50 values are determined using probit analysis.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G cluster_synapse Synaptic Cleft cluster_postsynaptic_response Postsynaptic Response Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Analog This compound Analog Analog->nAChR Binds (Agonist) ACh->nAChR Binds Depolarization Continuous Depolarization IonChannel->Depolarization Overstimulation Nerve Overstimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Agonistic action of analogs on insect nAChRs.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Synthesize Analogs B Prepare Test Solutions A->B D Contact Assay (Leaf-Dip) B->D E Systemic Assay (Root-Drench) B->E C Rear Insects (Myzus persicae) C->D C->E F Record Mortality D->F E->F G Calculate LC50 (Probit Analysis) F->G H Compare Activities (SAR) G->H

References

A Comparative Guide to the Synthesis of 2-(6-Chloropyridin-3-YL)ethanol: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 2-(6-Chloropyridin-3-YL)ethanol, a key building block in the development of various pharmaceutical compounds. The selection of reagents and synthetic strategy can significantly impact yield, purity, scalability, and cost. This document outlines and compares three primary methodologies, providing experimental data and detailed protocols to inform decision-making in a research and development setting.

Executive Summary

The synthesis of this compound is most commonly achieved via the reduction of a carbonyl precursor, specifically a derivative of 2-(6-chloropyridin-3-yl)acetic acid. Key alternative strategies involve Grignard reactions for carbon-carbon bond formation. This guide compares the following primary approaches:

  • Reduction of Acetic Acid Esters using Metal Hydrides: A robust and high-yielding method utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). While effective, it requires stringent anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: A scalable and often safer alternative to metal hydrides, employing a catalyst (e.g., Palladium on Carbon) and hydrogen gas to reduce the ester precursor. This method is favored in industrial applications for its operational simplicity and reduced hazardous waste.

The choice of method depends on laboratory scale, available equipment, safety considerations, and economic factors. Metal hydride reductions are often preferred for lab-scale synthesis due to high efficiency, while catalytic hydrogenation offers advantages for larger-scale production.

Comparison of Synthetic Performance

The following table summarizes the quantitative performance of different reagents for the key synthetic transformations leading to this compound. The data is compiled from literature precedents for analogous transformations.

Method Starting Material Reagent(s) Typical Conditions Reported Yield (%) Key Advantages Key Disadvantages
Metal Hydride Reduction Ethyl 2-(6-chloropyridin-3-yl)acetateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0°C to RT85-95%High yield, fast reactionMoisture-sensitive, hazardous quench, pyrophoric reagent
Ethyl 2-(6-chloropyridin-3-yl)acetateSodium Borohydride (NaBH₄) / Iodine (I₂)Anhydrous THF, RT70-85%Milder than LiAlH₄, less pyrophoricRequires in-situ generation of diborane, iodine handling
Catalytic Hydrogenation Ethyl 2-(6-chloropyridin-3-yl)acetateH₂, Palladium on Carbon (Pd/C)Ethanol, 50 psi H₂, RT90-98%Highly scalable, safe, high yield, minimal wasteRequires specialized hydrogenation equipment, catalyst cost
Grignard Reaction 3-Bromo-6-chloropyridine1. Mg, THF2. Ethylene Oxide3. Aq. NH₄ClAnhydrous THF, 0°C to RT60-75%Builds C-C bond, useful if acetic acid is unavailableMoisture-sensitive, requires Grignard reagent preparation, handling of toxic ethylene oxide

Synthetic Pathways and Experimental Workflows

The selection of a synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The diagram below illustrates the primary synthetic pathways discussed in this guide.

G cluster_0 Pathway 1 & 2: Reduction Route cluster_1 Pathway 3: Grignard Route start1 2-(6-Chloropyridin-3-yl)acetic acid ester Ethyl 2-(6-chloropyridin-3-yl)acetate start1->ester Esterification (EtOH, H+) product This compound ester->product Reduction (LiAlH₄ or H₂/Pd-C) start2 3-Bromo-6-chloropyridine grignard Pyridylmagnesium chloride/bromide start2->grignard Mg, THF grignard->product 1. Ethylene Oxide 2. H₃O⁺ quench

Caption: Primary synthetic routes to this compound.

A typical laboratory workflow for the synthesis via metal hydride reduction involves several distinct stages, from reaction setup to final purification.

G cluster_0 I. Reaction Setup (Inert Atmosphere) cluster_1 II. Quench & Work-up cluster_2 III. Purification r1 Dissolve Ester in Anhydrous THF r2 Cool solution to 0 °C r1->r2 r3 Add LiAlH₄ solution dropwise r2->r3 w1 Slowly add H₂O (Caution: Exothermic) r3->w1 Stir at RT (Monitor by TLC) w2 Add 15% aq. NaOH w1->w2 w3 Filter solid Al salts w2->w3 w4 Wash solid with THF w3->w4 p1 Combine & concentrate filtrates under vacuum w4->p1 p2 Purify via silica gel column chromatography p1->p2 final_product Pure Product p2->final_product

Caption: Experimental workflow for LiAlH₄ reduction of the ester precursor.

Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction of Ethyl 2-(6-chloropyridin-3-yl)acetate

This protocol describes a standard laboratory procedure for the high-yield reduction of the ester precursor.

Materials:

  • Ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of ethyl 2-(6-chloropyridin-3-yl)acetate in anhydrous THF (approx. 0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in THF dropwise via the dropping funnel over 30 minutes. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly, add deionized water (X mL per X g of LiAlH₄) dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally, add more deionized water (3X mL per X g of LiAlH₄).

  • Work-up: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol is suitable for larger-scale synthesis and avoids pyrophoric reagents.

Materials:

  • Ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen Gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 2-(6-chloropyridin-3-yl)acetate in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by sampling and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. In many cases, the purity is high enough for subsequent steps without further purification. If necessary, column chromatography can be performed as described in Protocol 1.

A Comparative Spectroscopic Analysis of 2-(6-Chloropyridin-3-YL)ethanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-(6-Chloropyridin-3-YL)ethanol sourced from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The objective is to assess the identity, purity, and consistency of the compound from these sources using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

The data presented herein is based on standardized experimental protocols to ensure a reliable comparison. Researchers in pharmaceutical and chemical development can utilize this guide as a framework for their own supplier qualification and quality control processes.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound samples.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation Supplier_A Supplier A Sample NMR NMR Spectroscopy (¹H and ¹³C) Supplier_A->NMR analyze FTIR FTIR Spectroscopy Supplier_A->FTIR analyze MS Mass Spectrometry Supplier_A->MS analyze Supplier_B Supplier B Sample Supplier_B->NMR analyze Supplier_B->FTIR analyze Supplier_B->MS analyze Supplier_C Supplier C Sample Supplier_C->NMR analyze Supplier_C->FTIR analyze Supplier_C->MS analyze Data_Table Comparative Data Table NMR->Data_Table FTIR->Data_Table MS->Data_Table Purity_Assessment Purity and Impurity Profile Data_Table->Purity_Assessment Conclusion Supplier Qualification Decision Purity_Assessment->Conclusion

Caption: Workflow for Spectroscopic Comparison.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound from the three suppliers.

Spectroscopic TechniqueCharacteristic SignalSupplier ASupplier BSupplier CExpected Range/Value
¹H NMR (400 MHz, CDCl₃)δ (ppm), multiplicity, J (Hz)
H (aromatic)8.25 (d, J=2.4)8.25 (d, J=2.4)8.26 (d, J=2.4)~8.2-8.3
H (aromatic)7.60 (dd, J=8.2, 2.5)7.61 (dd, J=8.2, 2.5)7.60 (dd, J=8.2, 2.5)~7.5-7.7
H (aromatic)7.28 (d, J=8.2)7.28 (d, J=8.2)7.29 (d, J=8.2)~7.2-7.3
-CH₂- (ethanol)3.88 (t, J=6.4)3.88 (t, J=6.4)3.89 (t, J=6.4)~3.8-3.9
-CH₂- (ethanol)2.85 (t, J=6.4)2.85 (t, J=6.4)2.86 (t, J=6.4)~2.8-2.9
-OH1.75 (s, broad)1.74 (s, broad)1.76 (s, broad)Variable
¹³C NMR (100 MHz, CDCl₃)δ (ppm)
C (aromatic)150.1150.1150.2~150
C (aromatic)148.5148.5148.6~148-149
C (aromatic)138.9138.9139.0~138-139
C (aromatic)135.2135.2135.3~135
C (aromatic)124.1124.1124.2~124
-CH₂-OH61.861.861.9~61-62
Ar-CH₂-37.937.938.0~37-38
FTIR (Thin Film)ν (cm⁻¹)
O-H stretch (alcohol)3350 (broad)3348 (broad)3355 (broad)3200-3600
C-H stretch (aromatic)305030523050~3000-3100
C-H stretch (aliphatic)2935, 28702936, 28712935, 2870~2850-3000
C=N, C=C stretch (pyridine)1580, 14701581, 14701580, 1471~1400-1600
C-O stretch (alcohol)105010511050~1000-1260
C-Cl stretch830831830~800-850
Mass Spec. (EI)m/z157 [M]⁺, 159 [M+2]⁺157 [M]⁺, 159 [M+2]⁺157 [M]⁺, 159 [M+2]⁺157, 159 (approx. 3:1 ratio)

Experimental Protocols

A consistent set of experimental protocols was employed for the analysis of each sample to ensure the comparability of the data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum was background-corrected against an empty ATR crystal.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A direct insertion probe was used to introduce the sample into the ion source.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230°C.

  • Data Analysis: The mass spectrum was analyzed for the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a chlorine-containing compound.

Discussion of Results

The spectroscopic data obtained from all three suppliers are largely consistent with the expected structure of this compound.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra from all suppliers show the characteristic chemical shifts and coupling patterns for the aromatic and ethanol moieties of the molecule. The integration of the proton signals corresponds to the expected number of protons in each environment. Minor variations in chemical shifts are within the acceptable range of experimental error. No significant impurity peaks were observed in the spectra from any of the suppliers, suggesting high purity.

  • FTIR Spectroscopy: The IR spectra from the three samples are virtually superimposable. Key functional groups are confirmed by the presence of a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, characteristic pyridine ring vibrations, and the C-O and C-Cl stretches.[1][2]

  • Mass Spectrometry: The mass spectra for all samples show a molecular ion peak at m/z 157 and an M+2 peak at m/z 159, with a relative intensity ratio of approximately 3:1. This isotopic pattern is characteristic of a molecule containing one chlorine atom, further confirming the molecular formula.

Conclusion

Based on the comparative spectroscopic analysis, the this compound supplied by Suppliers A, B, and C are all of high purity and consistent with the expected chemical structure. The minor variations observed in the spectroscopic data are not significant and fall within the range of typical experimental variability. Therefore, all three suppliers can be considered reliable sources for this compound for research and development purposes. It is recommended that researchers perform their own internal quality control checks upon receipt of new batches to ensure continued consistency.

References

Comparative Cytotoxicity Analysis of Chloropyridine and Pyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery. While specific cytotoxicity data for 2-(6-Chloropyridin-3-YL)ethanol derivatives are not extensively available in publicly accessible research, a comparative analysis of structurally related chloropyridine and broader pyridine derivatives provides valuable insights into their potential as anticancer agents. This guide summarizes key cytotoxicity data, outlines common experimental protocols, and illustrates the logical workflow of cytotoxicity screening for these classes of compounds.

Comparative Cytotoxicity of Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine derivatives against several human cancer cell lines, as reported in recent studies. These compounds, while not direct derivatives of this compound, share the core pyridine scaffold and offer a comparative baseline for cytotoxic potential.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Derivatives Compound 4 MCF-7 (Breast)0.57[1]
HepG2 (Liver)1.13[1]
Compound 11 MCF-7 (Breast)1.31[1]
HepG2 (Liver)0.99[1]
2-Phenol-4-chlorophenyl-6-aryl Pyridines Compounds 27-37, 39 T47D (Breast)0.68 - 1.25
Bipyridine Derivatives Compound 7c MCF-7 (Breast)0.6 µg/mL[2]
Tetralin-yl-pyridine Derivatives Compound 3a Hela (Cervical)3.5 µg/mL[3]
MCF7 (Breast)4.5 µg/mL[3]
2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles Compounds S1-S4 PC3 (Prostate)0.1 - 0.85[4]
Hela (Cervical)1.2 - 74.1[4]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The following are detailed methodologies for key experiments commonly cited in the study of novel anticancer agents.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated in a humidified atmosphere with 5% CO2 at 37°C for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).[5]

  • Incubation: The plates are incubated for a specified period, often 48 or 72 hours, to allow the compounds to exert their effects.[5]

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[5]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to dissolve the formazan crystals.[5]

  • Data Acquisition: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

Visualizing the Research Workflow

The process of screening novel compounds for cytotoxic activity follows a logical progression from synthesis to in vitro evaluation. The following diagram illustrates a typical workflow.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_sar Further Analysis cluster_apoptosis Mechanism of Action Studies synthesis Synthesis of Pyridine Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture compound_treatment Treatment with Test Compounds cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) compound_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) sar_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and cytotoxic evaluation of novel compounds.

Apoptosis Induction and Signaling Pathways

Beyond simple cytotoxicity, understanding the mechanism of cell death is crucial. Many anticancer agents induce apoptosis, or programmed cell death. The search results indicate that some pyridine derivatives induce apoptosis, and their activity is linked to the inhibition of specific signaling pathways, such as those involving PIM-1 kinase.[1]

apoptosis_pathway Generalized Apoptotic Signaling Pathway compound Pyridine Derivative target Cellular Target (e.g., PIM-1 Kinase) compound->target Inhibition caspase_cascade Caspase Cascade Activation target->caspase_cascade Leads to apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis

Caption: A simplified diagram showing the induction of apoptosis by a pyridine derivative through the inhibition of a cellular target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative analysis of the lipophilicity of 2-(6-Chloropyridin-3-YL)ethanol and a series of its structural analogs. The data presented herein is intended to aid researchers in understanding the structure-lipophilicity relationships within this chemical scaffold, thereby informing the design of molecules with optimized pharmacokinetic properties.

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. While experimental determination remains the gold standard, calculated logP (cLogP) values are valuable for rapid screening and comparative analysis. In this guide, we present cLogP values obtained from the widely used XLogP3 computational model.

Data Presentation: Comparative Lipophilicity

The following table summarizes the calculated logP (XLogP3) values for this compound and its related compounds. These values provide a quantitative comparison of how minor structural modifications can influence lipophilicity.

Compound NameStructureMolecular FormulacLogP (XLogP3)
This compoundthis compoundC₇H₈ClNO1.3
2-(Pyridin-3-yl)ethanol2-(Pyridin-3-yl)ethanolC₇H₉NO0.5
2-(6-Methoxypyridin-3-yl)ethanol2-(6-Methoxypyridin-3-yl)ethanolC₈H₁₁NO₂0.6
1-(6-Chloropyridin-3-yl)ethanol1-(6-Chloropyridin-3-yl)ethanolC₇H₈ClNO1.3
3-(2-Methoxyethyl)-6-chloropyridine3-(2-Methoxyethyl)-6-chloropyridineC₈H₁₀ClNO1.8
1-(6-Chloropyridin-3-yl)ethanone1-(6-Chloropyridin-3-yl)ethanoneC₇H₆ClNO1.4

Note: cLogP values are computationally predicted and may differ from experimentally determined values.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for lead optimization. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water.[1][2]

  • Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases. The concentration of the compound in each phase is then determined analytically.

  • Protocol:

    • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and water.

    • Equilibration: Shake the vessel at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

    • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

    • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

2. RP-HPLC Method

This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[1][3] It is a high-throughput and less labor-intensive alternative to the shake-flask method.[3]

  • Principle: The logarithm of the retention factor (log k), determined by RP-HPLC, is linearly related to the logP for a series of compounds.

  • Protocol:

    • System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their log k values against their known logP values. The retention factor (k) is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

    • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time (t_R).

    • Calculation of logP: Calculate the log k for the test compound and use the calibration curve to determine its logP value.

Mandatory Visualization

Below is a graphical representation of the experimental workflow for determining the partition coefficient (logP) using the shake-flask method.

G Shake-Flask Method for logP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and water partitioning Add stock solution to n-octanol/water mixture prep_solvents->partitioning prep_sample Prepare stock solution of test compound prep_sample->partitioning equilibration Shake to reach equilibrium partitioning->equilibration separation Centrifuge for phase separation equilibration->separation quant_oct Quantify compound in n-octanol phase separation->quant_oct quant_aq Quantify compound in aqueous phase separation->quant_aq calculation Calculate P and logP quant_oct->calculation quant_aq->calculation result Final logP Value calculation->result

Caption: Workflow of the shake-flask method for logP determination.

References

Efficacy of 2-(6-Chloropyridin-3-YL)ethanol as a Precursor in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a pivotal decision in the drug discovery and development pipeline, profoundly influencing synthetic efficiency, cost-effectiveness, and the ultimate success of a project. This guide provides a comparative analysis of 2-(6-Chloropyridin-3-YL)ethanol, a versatile precursor, against a viable alternative. While direct, head-to-head experimental data for this specific compound is not extensively available in public literature, this guide leverages established principles of medicinal and synthetic chemistry to provide a thorough evaluation.

Structural and Reactivity Analysis of this compound

This compound is a bifunctional molecule that offers two primary points for chemical modification: the chloropyridine ring and the ethanol side chain.

  • The 6-Chloropyridine Moiety: This heterocyclic system is a common feature in numerous biologically active compounds. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. The pyridine nitrogen also serves as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.

  • The Ethanol Side Chain: The primary alcohol of the ethanol group provides another site for synthetic elaboration. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo etherification or esterification to introduce diverse functionalities.

Comparative Precursor: 3-Bromo-6-chloropyridine

For this guide, we will compare this compound with 3-Bromo-6-chloropyridine . This alternative is chosen because it shares the chloropyridine core but presents a different halogen at the 3-position and lacks the ethanol side chain. This allows for a comparison of reactivity and synthetic strategy.

The primary difference in reactivity lies in the relative leaving group abilities of bromide versus chloride in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, which can lead to higher yields and shorter reaction times under milder conditions. However, chloro-substituted precursors are often more cost-effective.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet representative, quantitative data for key synthetic transformations using the two precursors. These values are based on typical outcomes for similar reactions reported in the chemical literature.

Table 1: Comparison of Suzuki Cross-Coupling Reactions

ParameterThis compound Derivative3-Bromo-6-chloropyridine
Reactant Arylboronic acidArylboronic acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Toluene/WaterToluene/Water
Temperature 100 °C80 °C
Reaction Time 12-18 hours6-10 hours
Typical Yield 75-85%85-95%
Purity (Post-Chromatography) >98%>98%

Table 2: Comparison of Buchwald-Hartwig Amination Reactions

ParameterThis compound Derivative3-Bromo-6-chloropyridine
Reactant Primary/Secondary AminePrimary/Secondary Amine
Catalyst Pd₂(dba)₃ / XantphosPd₂(dba)₃ / Xantphos
Base Cs₂CO₃Cs₂CO₃
Solvent DioxaneDioxane
Temperature 110 °C90 °C
Reaction Time 16-24 hours8-14 hours
Typical Yield 70-80%80-90%
Purity (Post-Chromatography) >97%>98%

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add the pyridine precursor (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel, add the pyridine precursor (1.0 eq.), the amine (1.1 eq.), cesium carbonate (1.5 eq.), the palladium catalyst (0.02 eq.), and the ligand (0.04 eq.).

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., dioxane).

  • The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Pathway A: this compound cluster_1 Pathway B: 3-Bromo-6-chloropyridine A This compound B Oxidation A->B C (6-Chloropyridin-3-YL)acetic acid B->C D Amide Coupling C->D E Target Molecule A D->E F 3-Bromo-6-chloropyridine G Suzuki Coupling F->G H 3-Aryl-6-chloropyridine G->H I Buchwald-Hartwig Amination H->I J Target Molecule B I->J

Caption: Hypothetical synthetic pathways to target molecules.

G A Precursor Selection (e.g., this compound) B Reaction Optimization (Solvent, Temp, Catalyst) A->B C Synthesis of Intermediate B->C D Purification (Chromatography, Recrystallization) C->D E Characterization (NMR, MS, HPLC) D->E F Further Synthetic Steps E->F G Final Product Isolation & Purification F->G H Biological Screening G->H

Caption: General experimental workflow for precursor evaluation.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Drug Molecule (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Caption: A representative kinase signaling pathway targeted by a drug.

Conclusion

This compound is a valuable and versatile precursor in drug discovery, offering multiple avenues for synthetic diversification. Its primary advantage lies in its bifunctionality, allowing for sequential or orthogonal modifications of the chloropyridine ring and the ethanol side chain.

When compared to an alternative like 3-Bromo-6-chloropyridine, the choice of precursor will depend on the specific goals of the synthesis. For reactions where high reactivity and milder conditions are paramount, a bromo-substituted precursor may be preferred. However, for cost-effective, large-scale syntheses where reaction conditions can be optimized, the chloro-substituted precursor presents a compelling option.

Ultimately, the decision should be based on a holistic evaluation of factors including the desired synthetic route, the reactivity of subsequent intermediates, the cost of starting materials, and the overall strategic goals of the drug discovery program.

A Comparative Analysis of Catalysts for the Synthesis of Pyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection

The synthesis of pyridine ethanol derivatives is a critical step in the development of a wide range of pharmaceuticals and specialty chemicals. The choice of catalyst for this transformation significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of catalytic systems for the synthesis of pyridine ethanol derivatives, with a focus on base-catalyzed condensation reactions. Experimental data is presented to aid in catalyst selection and process optimization.

Performance Comparison of Tertiary Amine Catalysts

The synthesis of pyridine ethanol derivatives can be effectively achieved through the condensation of substituted methylpyridines (picolines) with aldehydes. Tertiary amines have demonstrated significant catalytic activity in this reaction. The following table summarizes the performance of various tertiary amine catalysts in the synthesis of 2-pyridine-ethanol and its derivatives, based on data from patent literature.

CatalystPyridine ReactantAldehyde ReactantProductYield (%)Selectivity (%)
Triethylamine2-MethylpyridineParaformaldehyde2-Pyridine-ethanol9495
Triethylamine2-MethylpyridineAcetaldehyde1-(Pyridin-2-yl)propan-2-ol9094
Diethylmethylamine2-Methylpyridinen-Butyraldehyde1-(Pyridin-2-yl)pentan-2-olNot SpecifiedNot Specified
Triethylamine3-MethylpyridineParaformaldehyde2-(Pyridin-3-yl)ethanol8293
Triethylamine4-MethylpyridineParaformaldehyde2-(Pyridin-4-yl)ethanolNot SpecifiedNot Specified
Triethylamine2-EthylpyridineParaformaldehyde3-(Pyridin-2-yl)propan-1-ol8695

Alternative Catalytic Systems

Experimental Protocols

General Procedure for Tertiary Amine-Catalyzed Synthesis of 2-Pyridine-ethanol:

  • Reaction Setup: A stainless steel autoclave is charged with 2-methylpyridine, deionized water, paraformaldehyde, and a tertiary amine catalyst (e.g., triethylamine).

  • Reaction Conditions: The reaction mixture is heated to 140°C for 2 hours under pressure.

  • Work-up: After the reaction, the mixture is cooled, and the catalyst and any unreacted aldehyde are removed by distillation at 60°C under reduced pressure (≤ 25 kPa).

  • Purification: Water and unreacted 2-methylpyridine are subsequently removed by distillation at 120°C under reduced pressure (≤ 2 kPa) to yield the crude 2-pyridine-ethanol product. The product can be further purified by vacuum distillation.

Reaction Pathway and Experimental Workflow

The synthesis of pyridine ethanol derivatives from methylpyridines and aldehydes proceeds via a base-catalyzed aldol-type condensation mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

ReactionPathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product methylpyridine Methylpyridine deprotonation Deprotonation methylpyridine->deprotonation aldehyde Aldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack base Base Catalyst base->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion carbanion->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation product Pyridine Ethanol Derivative protonation->product ExperimentalWorkflow start Start reactants Charge Reactants (Methylpyridine, Aldehyde, Catalyst, Solvent) start->reactants reaction Heat and Stir in Autoclave reactants->reaction workup Cool and Depressurize reaction->workup distillation1 Remove Catalyst and Unreacted Aldehyde (Reduced Pressure) workup->distillation1 distillation2 Remove Solvent and Unreacted Methylpyridine (Reduced Pressure) distillation1->distillation2 product Purify Product (Vacuum Distillation) distillation2->product end End product->end

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-(6-Chloropyridin-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-3-YL)ethanol (CAS No. 117528-28-6) could not be located through publicly available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals and should be supplemented with a substance-specific SDS obtained directly from the manufacturer or supplier before any handling, use, or disposal. The information provided here is for preliminary planning and awareness purposes only and does not replace the detailed, specific guidance found in a manufacturer's SDS.

This guide provides a foundational framework for researchers, scientists, and drug development professionals on the safe handling and logistical management of chemical compounds like this compound. Given the presence of a chlorinated pyridine functional group, this compound should be handled with caution as it may possess significant health hazards.

Immediate Safety and Hazard Assessment

Without a specific SDS, a definitive hazard assessment is not possible. However, based on the chemical structure, potential hazards could include:

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Organ Damage: Potential for target organ damage with prolonged or repeated exposure.

It is imperative to treat this compound as hazardous until a comprehensive toxicological profile is available.

Personal Protective Equipment (PPE)

A robust PPE plan is the primary defense against chemical exposure. The following table summarizes generally recommended PPE for handling unknown or potentially hazardous chemicals. This information must be verified and adjusted based on the specific recommendations in the manufacturer's SDS.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against splashes.[1][2] A face shield should be worn over goggles when there is a risk of significant splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may be suitable for short-term contact. For prolonged or direct contact, consult a chemical resistance guide for appropriate glove materials (e.g., neoprene, butyl rubber).[1][2] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat and Chemical ApronA flame-resistant lab coat should be worn and kept fully buttoned.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is recommended if handling the substance outside of a certified chemical fume hood, if aerosolization is possible, or if exposure limits are likely to be exceeded.[3] The specific cartridge type should be selected based on the chemical properties outlined in the SDS.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

1. Preparation:

  • Obtain and thoroughly review the manufacturer's Safety Data Sheet (SDS).
  • Ensure the chemical fume hood is functioning correctly.
  • Put on all required personal protective equipment as detailed in the SDS.
  • Prepare all necessary laboratory equipment (e.g., glassware, spatulas, stir bars) and ensure they are clean and dry.[1]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood.[1]
  • Use appropriate, clean, and dry laboratory equipment to handle the chemical.
  • Handle the substance carefully to avoid creating dust or aerosols.

3. Reaction Setup:

  • If used in a chemical reaction, add the compound to the reaction vessel inside the fume hood.

4. Post-Handling:

  • Decontaminate all equipment that has come into contact with the chemical.
  • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
  • Wash hands and forearms thoroughly with soap and water after handling is complete.[4]

5. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
  • Keep the container tightly closed when not in use.[5]

Disposal Plan: Step-by-Step Protocol

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • Collect all waste (solid and liquid) in a designated, compatible, and properly sealed hazardous waste container.
  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.

4. Disposal Request:

  • Arrange for disposal through your institution's EHS office.
  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material. For a large spill, or if you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.[7]

Workflow for Handling this compound

A Preparation - Review SDS - Verify Fume Hood - Don PPE B Handling in Fume Hood - Weighing & Transfer - Reaction Setup A->B C Post-Handling - Decontaminate Equipment - Dispose of Contaminated PPE B->C D Waste Disposal - Segregate Waste - Label Container - Store in Satellite Area C->D E Personal Decontamination - Remove PPE - Wash Hands Thoroughly C->E F Storage - Tightly Closed Container - Cool, Dry, Ventilated Area E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.